Zingibroside R1
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQOMUVKRDJBGZ-COUNGWPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zingibroside R1: A Technical Guide to Natural Sources and Isolation for Research and Development
For Immediate Release
This technical whitepaper provides a comprehensive overview of Zingibroside R1, a naturally occurring triterpenoid saponin, for researchers, scientists, and drug development professionals. The document details its primary natural sources, methodologies for its isolation and purification, and explores its potential biological activities and associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the Araliaceae and Amaranthaceae families. The concentration of this compound can vary depending on the plant species, the specific part of the plant used, and the age of the plant.
Table 1: Principal Natural Sources of this compound
| Family | Species | Plant Part(s) | Notes |
| Araliaceae | Panax japonicus (Japanese ginseng) | Rhizomes, Taproots, Lateral Roots | A significant source of various ginsenosides, including this compound.[1] |
| Araliaceae | Panax zingiberensis | Rhizomes | Contains a diverse profile of saponins.[1] |
| Araliaceae | Panax ginseng (Korean ginseng) | Roots, Rhizomes | One of the most well-known medicinal plants containing various bioactive saponins.[1] |
| Araliaceae | Meryta lanceolata | Not specified | Identified as containing this compound. |
| Araliaceae | Polyscias fruticosa | Not specified | Reported to contain this compound. |
| Amaranthaceae | Achyranthes bidentata | Roots | A traditional Chinese medicine where this compound is a known constituent.[1] |
| Convolvulaceae | Cuscuta chinensis (Chinese dodder) | Seeds | This compound has been identified as a bioactive component. |
While precise quantitative data on the concentration of this compound in these sources is not extensively documented in publicly available literature, a study on Cuscuta chinensis reported the ability to enrich a plant extract fraction to approximately 50% this compound, indicating its potential as a viable source for isolation.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. The following protocol is a composite methodology based on techniques described for the isolation of saponins from Achyranthes bidentata.
General Experimental Workflow
The overall process for isolating this compound involves initial extraction from the plant material, followed by fractionation and a series of chromatographic purifications to yield the pure compound.
Detailed Experimental Protocol
2.2.1. Extraction
-
Preparation of Plant Material: Air-dry the roots of Achyranthes bidentata and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature. The standard procedure involves soaking the material for 24 hours, followed by filtration. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2.2.2. Fractionation
-
Column Preparation: Prepare a column with D101 macroporous resin and equilibrate it with deionized water.
-
Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 25%, 50%, 75%, and 95% ethanol). Collect fractions of a defined volume.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
2.2.3. Purification
-
Silica Gel Column Chromatography: Pool the this compound-rich fractions and concentrate them. Subject the concentrated fraction to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Preparative HPLC: Further purify the fractions containing this compound from the silica gel column using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
Table 2: Example Parameters for Preparative HPLC
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 203 nm |
Biological Activity and Potential Signaling Pathways
While research on the specific signaling pathways modulated by this compound is still emerging, studies on its biological activities and those of structurally similar saponins provide valuable insights. This compound has been reported to possess neuroprotective and hepatoprotective properties. The structurally related compound, Notoginsenoside R1, has been shown to exert its effects through the MAPK and Nrf2/HO-1 signaling pathways. It is plausible that this compound may act through similar mechanisms.
Hypothesized Neuroprotective Signaling Pathway
Based on its observed neuroprotective effects and the known mechanisms of similar compounds, this compound may modulate the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular antioxidant responses and is crucial for protecting neurons from oxidative stress-induced damage.
In this proposed pathway, this compound may promote the dissociation of the Nrf2-Keap1 complex, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), thereby upregulating their expression and conferring neuroprotection against oxidative damage.
Conclusion
This compound is a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its natural sources and a detailed methodology for its isolation and purification. Further research into its precise mechanisms of action, particularly the elucidation of its direct interactions with cellular signaling pathways, will be crucial for its future development as a therapeutic agent. The protocols and information presented herein are intended to facilitate such research endeavors.
References
Zingibroside R1: A Comprehensive Technical Guide on its Discovery, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zingibroside R1, a dammarane-type triterpenoid saponin, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, presenting key data in a structured format, detailing experimental protocols from its initial isolation and characterization, and visualizing relevant workflows. Initially identified in the roots of Panax notoginseng and subsequently found in other plant species such as Panax japonicus, this document serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring saponin characterized by a complex glycosidic structure attached to a triterpenoid aglycone. Saponins, a diverse group of plant secondary metabolites, are known for their wide range of pharmacological effects, and this compound is no exception. It has been reported to be present in several medicinal plants, including Panax japonicus, Meryta lanceolata, and Polyscias fruticosa[1]. This guide will delve into the seminal research that led to the discovery and elucidation of its chemical identity.
Discovery and Nomenclature
The history of this compound begins in the early 1980s. The compound, with the Chemical Abstracts Service (CAS) registry number 80930-74-1 , was first reported in a 1981 publication in the Chemical and Pharmaceutical Bulletin. In this paper, a group of researchers led by J. Zhou first described the isolation and structure elucidation of two new saponins from the roots of Sanchi-Ginseng (Panax notoginseng).
Interestingly, the compound we now know as this compound was originally named Notoginsenoside-R1 in this initial publication. The renaming to this compound likely occurred in subsequent research to better reflect its chemical properties or upon its isolation from a different plant genus, though the precise reason for the nomenclature change is not explicitly detailed in the readily available literature.
Physicochemical and Spectroscopic Data
The initial characterization of this compound (then Notoginsenoside-R1) laid the foundation for its identification. The following tables summarize the key quantitative data from early and subsequent studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C42H66O14 |
| Molecular Weight | 795.0 g/mol |
| Appearance | White powder |
| Melting Point | Not consistently reported in initial findings |
| Optical Rotation | Not consistently reported in initial findings |
Table 2: Spectroscopic Data for this compound (from early publications)
| Spectroscopic Method | Key Observations |
| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl groups, a carboxyl group, and glycosidic linkages. |
| Mass Spectrometry (MS) | Provided crucial information for determining the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and sugar moieties. |
| ¹H-NMR Spectroscopy | Revealed signals corresponding to the triterpenoid nucleus and the sugar protons, allowing for the determination of the number and type of sugar units. |
| ¹³C-NMR Spectroscopy | Provided detailed information on the carbon skeleton of the aglycone and the sugar residues, confirming the dammarane-type structure and the nature of the glycosidic bonds. |
Experimental Protocols
The following are detailed methodologies for the isolation and structural elucidation of this compound, based on the seminal work and general practices in natural product chemistry.
Isolation of this compound from Panax notoginseng Roots
This protocol is a generalized representation of the methods described in the early literature for the extraction and purification of saponins.
Caption: Isolation workflow for this compound.
-
Plant Material Preparation: The roots of Panax notoginseng were dried, pulverized, and prepared for extraction.
-
Extraction: The powdered plant material was exhaustively extracted with methanol at room temperature.
-
Concentration: The methanolic extract was concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned with n-butanol. The n-butanol layer, containing the saponins, was collected and concentrated.
-
Column Chromatography: The n-butanol extract was subjected to silica gel column chromatography.
-
Gradient Elution: The column was eluted with a solvent gradient of chloroform-methanol-water to separate the saponin mixture into fractions.
-
Fraction Analysis: The collected fractions were monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions rich in this compound were combined and subjected to repeated column chromatography on silica gel and Sephadex LH-20 for further purification.
-
Final Purification: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation of this compound
The determination of the complex structure of this compound involved a combination of chemical and spectroscopic methods.
Caption: Structure elucidation workflow for this compound.
-
Acid Hydrolysis: A sample of pure this compound was subjected to acid hydrolysis to cleave the glycosidic bonds, separating the aglycone from the sugar moieties.
-
Aglycone Identification: The aglycone was isolated and its structure was identified using spectroscopic methods (NMR, MS) and by comparison with known triterpenoid structures.
-
Sugar Identification: The sugar components in the aqueous hydrolysate were identified by gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization, and their absolute configurations were determined.
-
Spectroscopic Analysis of the Intact Molecule: The intact this compound molecule was extensively analyzed using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy to determine the sequence of the sugar units and the points of attachment to the aglycone. Mass spectrometry provided confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.
Conclusion
The discovery of this compound, initially as Notoginsenoside-R1, in the early 1980s marked a significant contribution to the field of natural product chemistry. The meticulous work of researchers in isolating and elucidating its complex structure has paved the way for subsequent investigations into its biological activities and potential therapeutic applications. This technical guide provides a foundational understanding of the history and initial scientific investigation of this compound, offering valuable insights for researchers and professionals dedicated to advancing the frontiers of natural product science and drug development.
References
The Biosynthesis of Zingibroside R1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zingibroside R1, an oleanane-type triterpenoid saponin, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, from its primary metabolic precursors to the final glycosylation steps. It details the key enzymes involved, presents a framework for quantitative analysis, outlines relevant experimental protocols, and illustrates the regulatory networks influencing its production.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the general isoprenoid pathway and culminates in a series of specific oxidation and glycosylation reactions. The pathway can be broadly divided into three main stages:
-
Formation of the Triterpenoid Backbone: The pathway begins with the synthesis of 2,3-oxidosqualene from acetyl-CoA via the mevalonate (MVA) pathway.
-
Oxidation to the Aglycone: The pentacyclic triterpenoid backbone undergoes a series of oxidative modifications to form the aglycone, oleanolic acid.
-
Glycosylation: The final stage involves the sequential attachment of sugar moieties to the oleanolic acid backbone to yield this compound.
The key enzymatic steps are illustrated in the pathway diagram below.
Quantitative Data
While specific enzyme kinetic parameters for the UGTs directly involved in this compound synthesis are not yet fully elucidated, the following tables provide a template for the quantitative data that are essential for a complete understanding and for modeling the pathway.
Table 1: Key Enzymes in this compound Biosynthesis and Their Functions
| Enzyme | Abbreviation | Function |
| β-amyrin synthase | bAS | Cyclization of 2,3-oxidosqualene to β-amyrin |
| Cytochrome P450 | CYP716A | Oxidation of β-amyrin to oleanolic acid |
| UDP-glucuronosyltransferase | UGT | Glucuronidation of oleanolic acid at C-3 |
| UDP-glycosyltransferase | PjmUGT2 | Glucosylation of oleanolic acid 3-O-glucuronide |
Table 2: Template for Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| UGT | Oleanolic Acid, UDPGA | Data not available | Data not available | Data not available |
| PjmUGT2 | Oleanolic Acid 3-O-glucuronide, UDP-Glucose | Data not available | Data not available | Data not available |
UDPGA: UDP-glucuronic acid
Experimental Protocols
This section outlines the key experimental methodologies required to characterize the enzymes of the this compound biosynthetic pathway.
Heterologous Expression and Purification of UDP-Glycosyltransferases (UGTs)
This protocol describes the expression and purification of UGTs, such as PjmUGT2, in a microbial host for in vitro characterization.
-
Gene Cloning: The open reading frame of the target UGT gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducer (e.g., IPTG) at a specific cell density and temperature.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is separated by centrifugation and the target protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for UGT Activity
This protocol is for determining the activity and kinetic parameters of the purified UGTs.
-
Reaction Mixture: A typical reaction mixture contains the purified UGT, the acceptor substrate (oleanolic acid or oleanolic acid 3-O-glucuronide), the sugar donor (UDP-glucose or UDP-glucuronic acid), and a suitable buffer.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethyl acetate).
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.
-
Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the reaction is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.
LC-MS Analysis of Oleanane Saponins
This protocol provides a general method for the separation and identification of this compound and its precursors.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of oleanane saponins. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of saponins.
-
Compound Identification: Compounds are identified based on their retention times and mass-to-charge ratios (m/z) by comparison with authentic standards or by fragmentation analysis (MS/MS) to elucidate the structure.
Regulatory Network
The biosynthesis of triterpenoid saponins, including this compound, is regulated by a complex network of signaling pathways and transcription factors. Phytohormones such as jasmonic acid (JA) and its methyl ester (MeJA) are known to be potent elicitors of saponin biosynthesis.
Conclusion
This technical guide has detailed the current understanding of the this compound biosynthetic pathway. While the general steps have been outlined, further research is required to fully characterize the specific enzymes involved, particularly the initial UDP-glucuronosyltransferase, and to determine their kinetic properties. The provided protocols offer a solid foundation for researchers to further investigate this pathway. A deeper understanding of the biosynthesis and its regulation will be instrumental in developing strategies for the enhanced production of this compound for its potential applications in medicine and pharmacology.
Unveiling the Therapeutic Potential of Zingibroside R1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zingibroside R1, a triterpenoid saponin, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its antifungal, anti-tumor, and anti-angiogenic properties. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and presents signaling pathways and experimental workflows through structured diagrams.
Core Therapeutic Targets and Mechanisms of Action
This compound demonstrates a multi-faceted therapeutic potential by targeting various biological processes, including fungal cell membrane integrity, tumor cell proliferation, and angiogenesis.
Antifungal Activity: Targeting Fungal Cell Wall Integrity
This compound, particularly in its hydrogel form, exhibits potent antifungal activity against Candida albicans. The primary mechanism of action involves the self-assembly of this compound into helical nanofibrils. These nanofibrils interact with glucan in the fungal cell wall, leading to a compromise in membrane integrity and subsequent inhibition of fungal proliferation.[1] This has been demonstrated both in vitro and in a murine model of vulvovaginal candidiasis.[1]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)
A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (530 nm)
-
Inoculum suspension of C. albicans (adjusted to 0.5-2.5 x 10^3 cells/mL)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to achieve a starting concentration for serial dilutions.
-
Perform two-fold serial dilutions of this compound in the 96-well plates.
-
Add the standardized C. albicans inoculum to each well.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, measured by visual inspection or spectrophotometrically.
Experimental Workflow: Antifungal Activity Assessment
References
Zingibroside R1: An Assessment of a Data Gap in Safety and Toxicology
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety and toxicity is paramount. This technical overview addresses the current publicly available information on the safety and toxicity profile of Zingibroside R1, a saponin found in several medicinal plants. After a thorough review of scientific literature and toxicological databases, it is clear that there is a significant lack of specific safety and toxicity data for this compound.
Currently, no dedicated studies on the acute, sub-chronic, or chronic toxicity of this compound have been published. Key toxicological endpoints such as the LD50 (median lethal dose), no-observed-adverse-effect level (NOAEL), and target organ toxicities have not been established. Furthermore, there is no available information regarding its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity.
The primary focus of the existing research on this compound has been on its therapeutic potential, particularly its antifungal properties. A recent study highlighted its efficacy in a hydrogel formulation against vulvovaginal candidiasis in a mouse model. While this research provides valuable insights into its bioactivity, it does not address the broader safety profile required for drug development.
Insights from Botanical Sources
This compound has been identified in several plants, including Panax notoginseng, Acanthopanax senticosus (now classified as Eleutherococcus senticosus), and Zingiber officinale (ginger). While the safety profile of an isolated compound can differ significantly from that of the whole plant extract, examining the general toxicity of these source plants can provide some preliminary context.
Table 1: General Safety Information of Plant Sources of this compound
| Plant Source | Summary of Available Safety Information |
| Panax notoginseng | Generally considered safe for clinical use, with reports of rare and mild adverse drug reactions.[1] It has been used in traditional Chinese medicine for various conditions, and some clinical trials have assessed its efficacy and safety in treating cardiovascular diseases.[1][2][3] |
| Acanthopanax senticosus | Also known as Siberian ginseng, extracts from this plant are generally considered safe at normal therapeutic doses. It has been studied for a variety of pharmacological activities. |
| Zingiber officinale (Ginger) | The rhizome of ginger is widely consumed as a spice and in traditional medicine. Extracts have been studied for their safety, with some data available on acute toxicity. For instance, the acute toxicity (LD50) of methanolic and aqueous ginger extracts in mice via oral administration was reported to be 10.25 g/kg and 11.75 g/kg, respectively.[4] The major pungent components,[2]-gingerol and[2]-shogaol, have reported LD50 values of 250 mg/kg and 687 mg/kg, respectively.[4] |
It is crucial to reiterate that this information pertains to the plant extracts and their major components, not specifically to this compound. The concentration of this compound in these extracts and its contribution to their overall toxicological profiles are unknown.
Future Directions and Data Requirements
To adequately assess the safety and toxicity of this compound for any potential therapeutic application, a comprehensive toxicological evaluation according to international regulatory guidelines (e.g., ICH, OECD) is necessary. This would involve a battery of in vitro and in vivo studies, including:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the general toxicity profile and identify target organs.
-
Genotoxicity Assays: A standard battery of tests (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess the potential for DNA damage.
-
Safety Pharmacology Studies: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility and embryonic development.
-
Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Logical Workflow for Future Safety Assessment
The following diagram illustrates a logical workflow for the preclinical safety and toxicity assessment of a new chemical entity like this compound.
References
- 1. Latest Evidence and Perspectives of Panax Notoginseng Extracts and Preparations for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panax notoginseng: Pharmacological Aspects and Toxicological Issues [mdpi.com]
- 3. Efficacy and Safety of Panax notoginseng Saponins in the Treatment of Adults With Ischemic Stroke in China: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive and Protective Properties of Zingiber officinale (Ginger) in Diabetes Mellitus, Diabetic Complications, and Associated Lipid and Other Metabolic Disorders: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Zingibroside R1 in Botanical Extracts using HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of Zingibroside R1, a triterpene saponin, in botanical extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a robust workflow for the extraction, separation, and detection of this compound, making it suitable for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Introduction
This compound is a complex triterpenoid saponin with the molecular formula C42H66O14 and a molecular weight of approximately 795.0 g/mol .[1] Found in certain plant species, it is of growing interest to the scientific community for its potential biological activities. Accurate and reliable quantification of this compound in complex matrices such as plant extracts is crucial for quality control, standardization, and further pharmacological investigation. This document provides a detailed protocol for the analysis of this compound by HPLC-MS, offering high sensitivity and specificity.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from a Methanolic Plant Extract
A solid-phase extraction method is recommended for the cleanup and concentration of this compound from crude methanolic plant extracts.
Materials:
-
Crude methanolic extract of the plant material
-
SPE Cartridges: C18, 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 0.1% formic acid)
-
SPE Vacuum Manifold
-
Collection tubes
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Dissolve 100 mg of the crude methanolic extract in 10 mL of 50% aqueous methanol. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 40% aqueous methanol to remove polar impurities.
-
Elution: Elute the target analyte, this compound, with 10 mL of 90% acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition for HPLC-MS analysis.
HPLC-MS Method for the Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20.1-25 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or MS/MS |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Nebulizer Gas | Nitrogen, 3.0 L/min |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC-MS analysis of this compound.
Table 1: Expected Retention Time and Mass-to-Charge Ratios for this compound
| Compound | Retention Time (min) | [M+H]+ (m/z) | [M+Na]+ (m/z) |
| This compound | ~ 12.5 | 795.45 | 817.43 |
Table 2: Illustrative MS/MS Fragmentation Data for this compound ([M+H]+ at m/z 795.45)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |
| 795.45 | 633.40 | C6H10O5 (Hexose) |
| 795.45 | 471.35 | 2 x C6H10O5 (Di-hexose) |
| 633.40 | 471.35 | C6H10O5 (Hexose) |
Mandatory Visualizations
Conclusion
The HPLC-MS method detailed in this application note provides a reliable and efficient approach for the quantitative analysis of this compound in botanical extracts. The protocol is designed to be a starting point for researchers and can be further optimized based on specific instrumentation and sample matrices. The provided workflow and illustrative data serve as a valuable resource for natural product analysis and quality control applications.
References
Application Notes and Protocols for Saponins from Panax Species in Preclinical Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Note on Zingibroside R1: As of the latest literature review, there is a notable absence of published studies detailing the use of this compound in animal models for cancer research. While some sources suggest potential anti-tumor and anti-angiogenic activities, comprehensive in vivo data, including quantitative efficacy, detailed experimental protocols, and elucidated signaling pathways in the context of cancer, are not currently available.
The following application notes and protocols are therefore based on research conducted with closely related saponins derived from Panax notoginseng (PNS) and other ginsenosides, which share structural similarities and are extracted from the same plant family. This information can serve as a valuable reference for designing and conducting preclinical studies to investigate the anti-cancer potential of novel saponins like this compound.
Summary of Preclinical Anti-Cancer Efficacy of Panax notoginseng Saponins (PNS) and Other Ginsenosides
The following tables summarize the quantitative data from various preclinical studies on the anti-cancer effects of PNS and other ginsenosides in different animal models.
Table 1: Anti-Tumor Efficacy of Panax notoginseng Saponins (PNS) in Animal Models
| Cancer Type | Animal Model | Treatment | Dosage | Key Findings |
| Hepatocellular Carcinoma | H22 xenograft mice | PNS combined with Cyclophosphamide (CTX) | 480 mg/kg | Tumor inhibition rate of 83.28% and a life prolonging rate of 131.25%[1]. |
| Lung Cancer | Lewis Lung Carcinoma (LLC) xenograft mice | PNS | Not Specified | Attenuated growth of tumors[2]. |
| Breast Cancer | MMTV-PyMT transgenic mice | PNS | Not Specified | Suppressed tumor growth and reduced lung metastases[3]. |
| Breast Cancer | 4T1 metastatic mouse model | PNS | Not Specified | Significantly inhibited lung metastasis[4]. |
Table 2: Anti-Metastatic and Anti-Angiogenic Effects of Ginsenoside Rg3
| Cancer Type | Animal Model | Key Findings |
| Various Cancers | Multiple models | Exerted anti-metastatic effects against lung and liver metastasis[5]. |
| Various Cancers | Multiple models | Demonstrated anti-angiogenic actions[5]. |
| Gastric & Colorectal Cancer | Not Specified | Inhibited tumor growth and metastasis by suppressing VEGF expression and modulating the NF-κB pathway[6]. |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in studies of PNS and other ginsenosides. These can be adapted for the investigation of this compound.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a xenograft tumor model to evaluate the in vivo anti-cancer activity of a test compound.
Materials:
-
Cancer cell line (e.g., H22, LLC, 4T1)
-
Immunodeficient mice (e.g., BALB/c nude, SCID)
-
Test compound (e.g., PNS, Ginsenoside Rg3)
-
Vehicle control (e.g., sterile saline, DMSO solution)
-
Positive control (e.g., Cyclophosphamide)
-
Cell culture medium and supplements
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium to a final concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume every 2-3 days using calipers and the formula: Volume = (length × width²) / 2.
-
Animal Grouping: Randomly divide the mice into control and treatment groups (n=5-10 per group).
-
Treatment Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and schedule for a specified duration (e.g., 10-21 days)[1].
-
Data Collection:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor inhibition rate.
-
Collect blood and tissues for further analysis (e.g., histology, biomarker analysis).
-
Spontaneous Metastasis Model Protocol
This protocol is designed to assess the effect of a test compound on the metastasis of a primary tumor to distant organs.
Materials:
-
Metastatic cancer cell line (e.g., 4T1)
-
Immunocompetent mice (e.g., BALB/c)
-
Surgical instruments
-
Other materials as listed in the xenograft protocol.
Procedure:
-
Tumor Implantation: Implant metastatic cancer cells into the mammary fat pad of female mice.
-
Primary Tumor Growth: Allow the primary tumor to grow to a specific size.
-
Treatment Initiation: Begin treatment with the test compound, vehicle, or control as described in the xenograft protocol.
-
Surgical Resection: Surgically remove the primary tumor once it reaches a predetermined size to allow for the development of metastases.
-
Metastasis Assessment: Continue treatment for a specified period. At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver) to quantify metastatic nodules[4].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate signaling pathways modulated by ginsenosides and a general workflow for preclinical evaluation of these compounds.
References
- 1. [Therapeutic effect of Panax notoginseng saponins combined with cyclophosphamide in mice bearing hepatocellular carcinoma H22 cell xenograft] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panax notoginseng saponins attenuate lung cancer growth in part through modulating the level of Met/miR-222 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panax notoginseng saponins normalises tumour blood vessels by inhibiting EphA2 gene expression to modulate the tumour microenvironment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panax notoginseng saponins (PNS) inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ginsenosides and gastrointestinal cancers: A novel therapeutic strategy in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of Zingibroside R1 in Cell Culture
A Note to Researchers: Following a comprehensive review of the current scientific literature, it is important to note that there are no available studies specifically investigating the neuroprotective effects of Zingibroside R1 in cell culture models. Research on this compound has primarily focused on its properties in other biological contexts, such as its antifungal activity and its effects in the nematode C. elegans.
However, the structurally similar compound, Notoginsenoside R1 (NGR1) , has been extensively studied for its neuroprotective properties in various neuronal cell culture models. Given the structural analogy, the data and protocols for NGR1 can serve as a valuable starting point and a predictive framework for designing experiments to investigate the potential neuroprotective effects of this compound.
Therefore, these Application Notes and Protocols are based on the published research for Notoginsenoside R1 as a proxy for this compound. Researchers should interpret these guidelines with the understanding that they are based on a related compound and will require optimization and validation for this compound.
Introduction to Notoginsenoside R1 (as an analogue for this compound)
Notoginsenoside R1 (NGR1) is a major saponin isolated from Panax notoginseng, a plant with a long history in traditional medicine for treating cerebrovascular diseases. In cell culture models, NGR1 has demonstrated significant neuroprotective effects against a variety of insults, including oxidative stress, neuroinflammation, and apoptosis.[1] These properties make it a compound of high interest for the development of therapeutics for neurodegenerative diseases.
Quantitative Data Summary: Neuroprotective Effects of Notoginsenoside R1
The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of Notoginsenoside R1. These data can be used as a benchmark for designing and evaluating experiments with this compound.
Table 1: Effect of Notoginsenoside R1 on Cell Viability and Apoptosis
| Cell Line | Insult | NGR1 Concentration | Outcome | Quantitative Result | Reference |
| PC12 | Amyloid-β (25-35) | 10, 20, 40 µM | Increased Cell Viability | ~20-30% increase vs. Aβ alone | [2] |
| PC12 | Amyloid-β (25-35) | 10, 20, 40 µM | Reduced Apoptosis | ~15-25% decrease in apoptotic cells | [2] |
| H9c2 | High Glucose | 10, 20, 40 µM | Reduced Apoptosis (TUNEL) | ~27% decrease in apoptotic cells at 40 µM | [3] |
Table 2: Effect of Notoginsenoside R1 on Oxidative Stress Markers
| Cell Line | Insult | NGR1 Concentration | Outcome | Quantitative Result | Reference |
| PC12 | Amyloid-β (25-35) | 10, 20, 40 µM | Reduced ROS Production | ~20-40% decrease vs. Aβ alone | [2] |
| PC12 | Amyloid-β (25-35) | 10, 20, 40 µM | Restored Mitochondrial Membrane Potential | ~15-30% increase vs. Aβ alone | [2] |
Table 3: Effect of Notoginsenoside R1 on Inflammatory Markers
| Cell Line | Insult | NGR1 Concentration | Outcome | Quantitative Result | Reference |
| Primary Neurons | Spinal Cord Injury Model | Not specified in vitro | Reduced pro-inflammatory cytokines | Data from in vivo study | [1] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the neuroprotective effects of Notoginsenoside R1 in cell culture. These can be adapted for testing this compound.
Cell Culture and Treatment
Recommended Cell Lines:
-
PC12 cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). Widely used for studying neuroprotective effects against amyloid-beta toxicity.
-
SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. It is a common model for Parkinson's disease and neurotoxicity studies.[4][5]
-
HT22 cells: A murine hippocampal neuronal cell line that is particularly sensitive to glutamate-induced oxidative stress.[6][7]
General Culture Protocol:
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation of PC12 or SH-SY5Y cells, refer to specific protocols using agents like NGF or retinoic acid.
-
To induce neurotoxicity, plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (a suggested starting range based on NGR1 studies is 1-50 µM) for 1-2 hours.
-
Introduce the neurotoxic agent (e.g., amyloid-beta, glutamate, MPP+, H2O2).
-
Incubate for the desired time (typically 24-48 hours).
Cell Viability Assay (MTT Assay)
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
Measurement of Reactive Oxygen Species (ROS)
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.
Western Blot Analysis for Apoptosis-Related Proteins
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL chemiluminescence kit.
Visualizations
Proposed Neuroprotective Signaling Pathway of Notoginsenoside R1
References
- 1. mdpi.com [mdpi.com]
- 2. Notoginsenoside R1 attenuates amyloid-β-induced damage in neurons by inhibiting reactive oxygen species and modulating MAPK activation [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 Protects Against High Glucose-Induced Cell Injury Through AMPK/Nrf2 and Downstream HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH-SY5Y - Wikipedia [en.wikipedia.org]
- 5. SH-SY5Y Cells - Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells [cytion.com]
- 6. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HT22 Cells [cytion.com]
Application Notes and Protocols for Studying Zingibroside R1 Self-Assembly Using Cryo-EM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zingibroside R1 (ZR1), a saponin derived from Panax notoginseng, has demonstrated significant therapeutic potential due to its spontaneous self-assembly into a hydrogel composed of helical nanofibrils. This assembled state, unlike its monomeric form, exhibits potent antifungal activity, particularly against Candida albicans, the pathogen responsible for vulvovaginal candidiasis (VVC). The mechanism of action involves the disruption of the fungal cell wall integrity. Understanding the molecular-scale mechanics of ZR1 self-assembly is crucial for the rational design and therapeutic optimization of this natural product-based hydrogel. Cryogenic electron microscopy (cryo-EM) has been instrumental in revealing the intricate hydrogen-bonding network that drives the formation of these nanofibrils, which feature a hydrophobic core and a hydrophilic exterior.[1] This document provides detailed protocols and data presentation guidelines for studying the self-assembly of this compound using cryo-EM.
Data Presentation
Effective analysis of this compound self-assembly and its antifungal properties requires the systematic recording and presentation of quantitative data. The following tables provide a template for organizing experimental results.
Table 1: Physicochemical Properties of this compound Nanofibrils
| Parameter | Value | Method of Determination |
| Concentration for Hydrogel Formation | 2.0 wt% | Visual Inspection |
| Nanofibril Width | ≈ 45.8 Å | Cryo-EM 2D Class Averaging |
| Helical Structure Resolution | 2.5 Å | Cryo-EM 3D Reconstruction |
| Zeta Potential | Data not available | Zeta Potential Analyzer |
| Storage Modulus (G') Recovery | Data not available | Rheometry |
Table 2: Antifungal Activity of this compound against Candida albicans
| Compound/Formulation | Minimum Inhibitory Concentration (MIC) | Method of Determination |
| This compound (Monomeric) | Data not available | Broth Microdilution |
| This compound Hydrogel | Data not available | Broth Microdilution |
| Positive Control (e.g., Fluconazole) | Data not available | Broth Microdilution |
Note: Specific quantitative data for Zeta Potential, Storage Modulus, and Minimum Inhibitory Concentration (MIC) were not available in the public domain at the time of this writing. Researchers should populate these fields with their experimental findings.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel
This protocol describes the self-assembly of this compound into a hydrogel via a heating-cooling method.
Materials:
-
This compound powder
-
Sterile deionized water
-
Sterile glass vial with a screw cap
-
Heating block or water bath capable of reaching 100°C
-
Vortex mixer
Procedure:
-
Prepare a 2.0% (w/v) suspension of this compound in sterile deionized water in a glass vial.
-
Securely cap the vial and vortex thoroughly to ensure the powder is evenly dispersed.
-
Heat the suspension to 100°C using a heating block or water bath.
-
Maintain the temperature until the solution becomes clear, indicating the dissolution of this compound.
-
Remove the vial from the heat source and allow it to cool to room temperature undisturbed.
-
Gelation will occur spontaneously upon cooling. The formation of a stable hydrogel that does not flow when the vial is inverted indicates successful self-assembly.
Protocol 2: Cryo-EM Sample Preparation and Vitrification
This protocol outlines the preparation of vitrified specimens of this compound nanofibrils for cryo-EM imaging.
Materials:
-
This compound hydrogel (prepared as in Protocol 1)
-
Cryo-EM grids (e.g., Quantifoil R2/2)
-
Glow discharger
-
Plunge freezer (e.g., Vitrobot)
-
Liquid ethane
-
Liquid nitrogen
-
Filter paper
Procedure:
-
Glow discharge the cryo-EM grids to render the carbon surface hydrophilic.
-
Set up the plunge freezer, ensuring the environmental chamber is maintained at a high humidity (e.g., >95%) to prevent sample evaporation.
-
Apply 3-4 µL of the this compound hydrogel to the carbon side of the glow-discharged grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the sample across the grid holes. The blotting time will need to be optimized for the specific grid and sample concentration.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
Transfer the vitrified grid to a grid box for storage in liquid nitrogen until imaging.
Protocol 3: Cryo-EM Data Acquisition
This protocol provides a general guideline for acquiring high-resolution cryo-EM data of helical this compound nanofibrils. Specific parameters will need to be optimized based on the microscope and detector used.
Equipment:
-
Titan Krios transmission electron microscope (or equivalent) operating at 300 kV
-
Direct electron detector (e.g., Gatan K2/K3)
-
Automated data collection software (e.g., EPU, SerialEM)
Procedure:
-
Load the vitrified grids into the microscope.
-
Perform microscope alignments to ensure optimal imaging conditions.
-
Screen the grids to identify areas with good ice thickness and fibril distribution.
-
Set up the automated data collection software. Key parameters to define include:
-
Magnification: Choose a magnification that results in a pixel size suitable for high-resolution reconstruction (e.g., ~1.0 Å/pixel).
-
Defocus range: Typically set between -1.0 to -3.0 µm.
-
Total electron dose: Keep the total dose low (e.g., 50-70 e⁻/Ų) to minimize radiation damage, and fractionate the exposure into a movie stack (e.g., 40-50 frames).
-
-
Collect a large dataset of movie micrographs.
Protocol 4: Cryo-EM Data Processing and Helical Reconstruction
This protocol describes a typical workflow for processing cryo-EM data of helical structures like this compound nanofibrils.
Software:
-
MotionCor2 or RELION's implementation for movie frame alignment
-
CTFFIND4 or Gctf for CTF estimation
-
RELION, CryoSPARC, or other similar software for particle picking, 2D classification, and 3D reconstruction.
Procedure:
-
Preprocessing:
-
Correct for beam-induced motion by aligning the frames of each movie micrograph.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
-
Particle Picking:
-
Manually or automatically pick segments of the helical nanofibrils from the motion-corrected micrographs.
-
-
2D Classification:
-
Extract the picked segments and perform 2D classification to remove poor-quality particles and obtain clear class averages, which can be used to estimate the helical parameters.
-
-
Initial Model Generation:
-
Generate an initial 3D model from the 2D class averages.
-
-
3D Helical Reconstruction:
-
Perform 3D classification and refinement, applying helical symmetry. The helical rise and twist parameters will need to be determined and refined.
-
Continue refinement until the resolution converges. The final map of the this compound nanofibril should reach a resolution sufficient to visualize the molecular interactions (e.g., 2.5 Å).
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for this compound self-assembly and cryo-EM analysis.
Caption: Proposed mechanism of antifungal action of this compound hydrogel.
Caption: Logical workflow for cryo-EM data processing of helical filaments.
References
Troubleshooting & Optimization
Zingibroside R1 stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zingibroside R1 in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a complex natural compound with the molecular formula C42H66O14.[1] It belongs to the class of triterpenoid saponins, which are glycosides of triterpenes.[2] Saponins are characterized by their structure, which includes a non-sugar part (aglycone) and one or more sugar chains.[3]
Q2: I am dissolving my this compound standard in methanol for analysis, but I see new, unexpected peaks in my chromatogram over time. What could be happening?
This is a common issue when working with saponins that contain carboxylic acid groups. This compound possesses carboxylic acid moieties in its structure.[1] When stored in alcoholic solvents like methanol or ethanol, these acidic saponins can undergo esterification, forming methyl or ethyl esters as artifacts.[3] This reaction can be catalyzed by the inherent acidity of the saponin itself.[3]
Troubleshooting:
-
Use a non-alcoholic solvent: If your experimental conditions permit, consider using a non-alcoholic solvent like acetonitrile or a buffered aqueous solution for your stock solutions.
-
Prepare fresh solutions: To minimize the formation of artifacts, prepare your methanolic solutions fresh before each experiment.
-
Store at low temperatures: If short-term storage is necessary, keep the alcoholic solution at a low temperature (e.g., 2-8°C) to slow down the rate of esterification.
Q3: My this compound concentration seems to decrease over time when stored in an aqueous buffer. Why is this happening?
The decrease in concentration is likely due to the hydrolysis of the glycosidic bonds in the this compound molecule.[4][5] This is a common degradation pathway for saponins.[4][5] The stability of these bonds is influenced by factors such as pH, temperature, and the presence of enzymes.[6] Both acidic and alkaline conditions can promote the cleavage of these sugar moieties from the triterpenoid backbone.[7]
Troubleshooting:
-
pH control: Maintain a neutral pH for your aqueous solutions, as extreme pH values can accelerate hydrolysis.
-
Temperature control: Store your solutions at lower temperatures to reduce the degradation rate.
-
Aseptic conditions: If working with solutions for extended periods, ensure aseptic conditions to prevent microbial growth, as some microorganisms can produce glycosidase enzymes that hydrolyze glycosidic bonds.
Q4: Which solvents are recommended for storing this compound?
The choice of solvent depends on the intended use and duration of storage. For short-term storage, high-purity solvents like methanol, ethanol, or acetonitrile are often used. However, as noted, alcoholic solvents can lead to esterification.[3] For longer-term storage, it is advisable to store the compound as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is required for an extended period, consider preparing it in a non-reactive solvent like DMSO or a carefully chosen buffered solution and storing it at -80°C.
Stability Data Summary
The following table summarizes the potential stability of this compound in common laboratory solvents based on the general behavior of triterpenoid saponins. This data is illustrative and should be confirmed by experimental studies.
| Solvent System | Storage Condition | Potential Degradation Pathway(s) | Estimated Stability (Illustrative) |
| Methanol | Room Temperature (20-25°C) | Esterification of carboxylic acids | Moderate (Potential for artifact formation over days to weeks) |
| Ethanol/Water (50:50, v/v) | Room Temperature (20-25°C) | Esterification, Hydrolysis | Moderate to Low (Potential for 10-15% loss over several months)[6] |
| Acetonitrile | Room Temperature (20-25°C) | Minimal | High |
| Aqueous Buffer (pH 7) | Room Temperature (20-25°C) | Hydrolysis | Moderate |
| Aqueous Buffer (pH < 5 or > 8) | Room Temperature (20-25°C) | Accelerated Hydrolysis | Low |
| DMSO | Room Temperature (20-25°C) | Minimal | High |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Selected Solvent
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.
1. Materials:
-
This compound (high purity standard)
-
High-purity solvent of choice (e.g., methanol, acetonitrile, buffered solution)
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
A suitable HPLC column (e.g., C18)
-
Mobile phase for chromatography
-
Temperature-controlled storage unit (e.g., incubator or refrigerator)
2. Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline (T=0).
-
Storage: Aliquot the stock solution into several sealed vials to avoid repeated opening and closing of the same container. Store these vials under the desired conditions (e.g., 25°C for room temperature studies, 40°C for accelerated stability studies).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from storage.
-
Sample Analysis: Allow the vial to equilibrate to room temperature and analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Evaluation:
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining compared to the T=0 sample.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products or artifacts.
-
Plot the percentage of this compound remaining against time to determine the degradation kinetics.
-
7. Acceptance Criteria: The stability of the compound is often considered acceptable if the concentration remains within a certain percentage (e.g., ±5-10%) of the initial concentration and no significant degradation products are formed.[8]
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | C42H66O14 | CID 10395524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. deep hydrolyzed saponin [fleton.com]
- 5. On the mechanism of saponin hemolysis--I. Hydrolysis of the glycosidic bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficiency of three different solvent systems to extract triterpene saponins from roots of Panax quinquefolius using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
Optimizing Zingibroside R1 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Zingibroside R1 in in vitro experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (125.79 mM).[1] For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO and store it in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] The solid form of this compound should be stored at 4°C and protected from light.[1]
Q2: What is a good starting concentration for this compound in my in vitro experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on available data for this compound and other related triterpenoid saponins, a good starting point for most in vitro applications ranges from 1 µM to 100 µM. For instance, this compound has an IC50 of 91.3 µM for the inhibition of 2-deoxy-D-glucose uptake in Ehrlich ascites tumor (EAT) cells.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How can I minimize solvent-induced cytotoxicity in my cell cultures?
A3: To minimize cytotoxicity from the solvent (DMSO), it is crucial to maintain a final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%.[2] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects; however, primary cells may be more sensitive.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[3]
Q4: I am observing precipitation of this compound after adding it to my cell culture medium. What should I do?
A4: Precipitation can occur if the aqueous solubility of this compound in the final culture medium is exceeded. To address this, ensure that your high-concentration stock solution in DMSO is thoroughly mixed. When diluting the stock solution into the culture medium, add it dropwise while gently vortexing or swirling the medium to facilitate dispersion. Preparing an intermediate dilution in a serum-free medium before adding it to your final culture (containing serum) can also help improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the working solution. 3. Variability in cell passage number or health. | 1. Prepare fresh aliquots of this compound stock solution from a properly stored solid compound. 2. Verify the concentration of your stock solution and ensure accurate dilutions. 3. Use cells within a consistent and low passage number range and ensure high cell viability before starting the experiment. |
| High background or off-target effects. | 1. The concentration of this compound used is too high, leading to non-specific effects. 2. The final DMSO concentration in the culture is causing cellular stress. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration range. 2. Ensure the final DMSO concentration is at or below 0.1-0.5% and include a vehicle control.[2] |
| No observable effect of this compound. | 1. The concentration of this compound is too low to elicit a response. 2. The incubation time is not sufficient for the desired effect to manifest. 3. The chosen cell line is not responsive to this compound. | 1. Increase the concentration of this compound based on a thorough literature review of similar compounds or a preliminary dose-response study. 2. Optimize the incubation time by performing a time-course experiment. 3. Consider using a different cell line that is more relevant to the biological activity being investigated. |
Experimental Protocols & Data
This compound Stock Solution Preparation
To prepare a 10 mM stock solution of this compound (Molecular Weight: 794.97 g/mol ):
-
Weigh out 7.95 mg of this compound powder.
-
Dissolve the powder in 1 mL of 100% DMSO.
-
Gently vortex until the solution is clear.
-
Aliquot into smaller volumes and store at -80°C.
Summary of In Vitro Concentrations of this compound and Related Ginsenosides
| Compound | Cell Line/Model | Concentration Range | Observed Effect | Reference |
| This compound | Ehrlich ascites tumor (EAT) cells | IC50: 91.3 µM | Inhibition of 2-deoxy-D-glucose uptake | [1] |
| Ginsenoside Rd | Cultured hippocampal neurons | Not specified | Neuroprotection against oxygen-glucose deprivation | [4] |
| Ginsenoside Rg1 | Raw264.7 macrophages | Not specified | Inhibition of apoptosis by increasing autophagy | [5] |
| Ginsenoside Compound K | Human neuroblastoma cells | Not specified | Induction of ROS-mediated apoptosis and autophagic inhibition | [6] |
| Ginsenoside Rf | N2A cells | Not specified | Attenuation of Aβ-induced apoptosis | [7] |
Signaling Pathways and Experimental Workflow
Potential Signaling Pathway for this compound in Modulating Autophagy and Apoptosis
Caption: Putative signaling cascade of this compound in the regulation of autophagy and apoptosis.
General Experimental Workflow for In Vitro Studies with this compound
Caption: A generalized workflow for conducting in vitro experiments using this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg1 inhibits apoptosis by increasing autophagy via the AMPK/mTOR signaling in serum deprivation macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effects of Ginsenoside Rf on Amyloid-β-Induced Neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Zingibroside R1 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Zingibroside R1.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using chromatographic and mass spectrometric techniques.
| Problem Category | Specific Issue | Potential Causes | Recommended Solutions |
| Chromatography | Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column. - Column contamination. - Inappropriate mobile phase pH. | - Use a column with end-capping or a different stationary phase. - Flush the column with a strong solvent. - Adjust the mobile phase pH to suppress the ionization of this compound. |
| Poor Resolution/Co-elution with Matrix Components | - Inadequate separation efficiency of the column. - Unoptimized gradient elution profile. | - Use a column with smaller particle size (e.g., UPLC). - Optimize the gradient steepness and solvent composition. - Consider a different stationary phase (e.g., HILIC). | |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper solvent mixing and pump performance. - Use a column oven to maintain a stable temperature. - Replace the column if performance degrades. | |
| Mass Spectrometry | Low Signal Intensity/Poor Sensitivity | - Ion suppression due to matrix effects. - Inefficient ionization of this compound. - Suboptimal mass spectrometer settings. | - Improve sample cleanup to remove interfering matrix components.[1] - Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Consider using a different ionization mode or adduct formation. |
| High Background Noise | - Contaminated mobile phase or LC-MS system. - Presence of non-volatile salts in the mobile phase. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the entire LC-MS system. - Use volatile mobile phase modifiers like formic acid or ammonium formate. | |
| In-source Fragmentation | - High source temperature or cone voltage. | - Optimize source parameters to minimize fragmentation and maximize the intensity of the precursor ion. | |
| Sample Preparation | Low Recovery | - Inefficient extraction from the sample matrix. - Analyte degradation during sample processing. | - Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). - Work at low temperatures and minimize sample processing time. |
| Significant Matrix Effects | - Co-extraction of interfering compounds from the sample matrix (e.g., phospholipids, salts).[1] | - Use a more selective sample preparation method (e.g., specific SPE sorbent). - Employ matrix-matched calibration standards or a stable isotope-labeled internal standard. | |
| General | Poor Reproducibility | - Combination of any of the above issues. - Inconsistent sample handling and preparation. | - Develop and strictly follow a standardized protocol. - Ensure all equipment is properly calibrated and maintained. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in quantifying this compound in biological matrices?
A1: The most significant challenge is typically the "matrix effect" in LC-MS/MS analysis.[1] Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] To mitigate this, robust sample preparation to remove interfering substances and the use of matrix-matched calibrants or a stable isotope-labeled internal standard are crucial.
Q2: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?
A2: LC-MS/MS is generally preferred for quantifying this compound in complex matrices like plasma or tissue extracts. This is due to its higher sensitivity and selectivity compared to HPLC-UV. Triterpenoid saponins like this compound often lack a strong chromophore, which limits the sensitivity of UV detection.[2] LC-MS/MS allows for the selective detection of the analyte based on its specific mass-to-charge ratio and fragmentation pattern, minimizing interferences.
Q3: How can I improve the retention and peak shape of this compound on a reverse-phase HPLC column?
A3: To improve chromatography, consider the following:
-
Mobile Phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid group in this compound, which can reduce peak tailing.
-
Column: Employ a high-purity silica-based C18 column with end-capping to minimize interactions with residual silanols.
-
Gradient: Optimize the gradient elution program to ensure sufficient retention and separation from other components.
Q4: What are the key parameters to optimize for the MS detection of this compound?
A4: Key MS parameters to optimize include:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for saponins. Both positive and negative ion modes should be evaluated, although negative mode may provide better sensitivity for acidic molecules like this compound.
-
Precursor and Product Ions: Determine the optimal precursor ion (e.g., [M-H]⁻ or [M+HCOO]⁻ in negative mode) and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM) transitions.
-
Source Parameters: Optimize the capillary voltage, source temperature, and nebulizer and drying gas flows to maximize the signal intensity of this compound.
Q5: Are there any stability concerns I should be aware of when handling this compound samples?
A5: While specific stability data for this compound is not extensively published, saponins, in general, can be susceptible to degradation under strong acidic or basic conditions and at high temperatures. It is advisable to store stock solutions and biological samples at -20°C or below and to perform stability tests (e.g., freeze-thaw, short-term, and long-term stability) as part of the method validation process.
Experimental Protocols
Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol is a representative method synthesized from best practices for saponin quantification.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar saponin not present in the sample).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
b. UPLC-MS/MS Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition | To be determined by direct infusion of this compound standard (e.g., monitor for [M-H]⁻) |
c. Method Validation Parameters
The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams relevant to the biological context and experimental workflow for this compound analysis.
Figure 1: Experimental workflow for this compound quantification.
This compound and structurally similar saponins like Notoginsenoside R1 have been reported to modulate several signaling pathways, including the PI3K/Akt and MAPK/NF-κB pathways, which are critical in processes like cell survival, proliferation, and inflammation.[3]
Figure 2: Simplified PI3K/Akt signaling pathway.
Figure 3: Simplified MAPK/NF-κB signaling pathway.
References
Zingibroside R1 Hydrogel Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Zingibroside R1 hydrogels. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a this compound hydrogel?
The stability of a this compound hydrogel is influenced by a combination of factors related to the drug itself, the hydrogel polymer, and environmental conditions. Key factors include:
-
pH: The pH of the hydrogel and the surrounding medium can significantly impact the chemical stability of this compound, which is a triterpenoid saponin. Saponins can be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate the degradation rate of both the this compound and the hydrogel polymer.[1] This can lead to a loss of drug potency and changes in the mechanical properties of the hydrogel.
-
Light Exposure: Photodegradation can occur if this compound or the hydrogel components are sensitive to light.[2][3] It is crucial to protect the hydrogel from light, especially during storage and handling.
-
Oxidative Stress: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation of this compound and potentially the hydrogel matrix.[4]
-
Enzymatic Degradation: If the hydrogel is intended for in vivo applications, it may be susceptible to degradation by enzymes present in the biological environment. The choice of polymer will heavily influence this.
-
Hydrogel Polymer Properties: The type of polymer used (e.g., natural polymers like chitosan or synthetic polymers like PEG), its crosslinking density, and water content will all affect the diffusion of degradants and the overall stability of the formulation.[5][6]
Q2: How can I assess the physical stability of my this compound hydrogel?
Physical stability is crucial for ensuring the hydrogel maintains its intended structure and properties over time. Key parameters to evaluate include:
-
Visual Appearance: Regularly inspect the hydrogel for any changes in color, clarity, or the presence of precipitates.
-
Swelling Ratio: The swelling behavior is a critical parameter for hydrogels.[7] A significant change in the swelling ratio over time can indicate degradation of the polymer network.
-
Rheological Properties: Monitor the storage modulus (G') and loss modulus (G'') to assess changes in the viscoelastic properties of the hydrogel.[8][9] A decrease in G' can indicate a breakdown of the hydrogel network.
-
Syneresis: This is the expulsion of liquid from the gel. It can be a sign of instability and network collapse.
Q3: What are the expected degradation products of this compound?
This compound is a triterpenoid saponin with glycosidic linkages.[10][11] Under hydrolytic conditions (acidic or basic), the primary degradation pathway is likely the cleavage of these glycosidic bonds, resulting in the aglycone (the triterpenoid core) and the individual sugar moieties. Further degradation of the triterpenoid structure may occur under harsh conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of this compound hydrogels.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly rapid drug release | Insufficient crosslinking of the hydrogel matrix. Hydrogel degradation. High swelling ratio leading to faster diffusion. | Increase the concentration of the crosslinking agent. Evaluate the stability of the hydrogel under the release conditions (pH, temperature). Modify the polymer composition to control the swelling behavior. |
| Change in hydrogel color or clarity over time | Degradation of this compound or a hydrogel component. Contamination. | Conduct forced degradation studies to identify the cause.[2][4][12] Ensure aseptic handling and storage conditions. Analyze the formulation for leachables from the container. |
| Decrease in hydrogel viscosity or mechanical strength | Polymer degradation (hydrolysis, oxidation). Insufficient initial crosslinking. | Characterize the molecular weight of the polymer over time. Optimize the crosslinking process (e.g., time, temperature, crosslinker concentration). Store the hydrogel under recommended conditions (e.g., protected from light and heat). |
| Inconsistent results between batches | Variability in raw materials (this compound, polymer). Inconsistent preparation process. | Qualify all raw materials before use. Standardize the hydrogel preparation protocol, including mixing speed, time, and temperature.[13][14][15] |
| Precipitation of this compound in the hydrogel | Poor solubility of this compound in the hydrogel matrix. Change in pH of the hydrogel over time. | Incorporate a co-solvent or surfactant to improve solubility. Buffer the hydrogel formulation to maintain a stable pH. Evaluate the drug loading capacity of the hydrogel. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability and degradation of this compound hydrogels.
Protocol 1: Determination of this compound Content and Purity by HPLC
This method is used to quantify the amount of this compound in the hydrogel and to detect the presence of degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methanol (for extraction)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh a portion of the this compound hydrogel.
-
Add a known volume of methanol to extract the drug from the hydrogel.
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge the sample to separate the hydrogel debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detection wavelength based on the UV absorbance maximum of this compound.
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][4][16]
Stress Conditions:
-
Acid Hydrolysis: Incubate the hydrogel in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the hydrogel in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the hydrogel with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the hydrogel to dry heat at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the hydrogel to UV light (e.g., 254 nm) and/or visible light.
Procedure:
-
Prepare separate batches of the this compound hydrogel for each stress condition.
-
Expose the hydrogels to the respective stress conditions for various time points.
-
At each time point, extract this compound from the hydrogel as described in Protocol 1.
-
Analyze the samples by HPLC to determine the extent of degradation and to profile the degradation products.
-
If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS.
Protocol 3: Rheological Analysis of Hydrogel Stability
This protocol assesses the mechanical stability of the hydrogel over time.[8][9]
Materials:
-
Rheometer with parallel plate geometry
-
Environmental chamber for temperature control
Procedure:
-
Initial Characterization:
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the initial storage modulus (G') and loss modulus (G'').
-
-
Stability Study:
-
Store the hydrogel samples under the desired conditions (e.g., different temperatures, pH).
-
At predetermined time intervals, remove a sample and perform the same frequency sweep analysis.
-
-
Data Analysis:
-
Plot G' and G'' as a function of time for each storage condition.
-
A significant decrease in G' indicates a loss of structural integrity and degradation of the hydrogel network.
-
Data Presentation
The following tables provide a structured format for presenting quantitative data from stability studies.
Table 1: Physical Stability of this compound Hydrogel at 25°C/60% RH
| Time (Weeks) | Appearance | pH | Swelling Ratio (%) | Storage Modulus (G') (Pa) |
| 0 | Clear, colorless | 6.5 | 500 | 1200 |
| 4 | Clear, colorless | 6.4 | 510 | 1180 |
| 8 | Clear, colorless | 6.4 | 505 | 1175 |
| 12 | Clear, colorless | 6.3 | 515 | 1160 |
Table 2: Chemical Stability of this compound in Hydrogel at Different Temperatures
| Time (Weeks) | Temperature | This compound Content (%) | Total Degradation Products (%) |
| 0 | 4°C | 100.0 | 0.0 |
| 4 | 4°C | 99.8 | 0.2 |
| 8 | 4°C | 99.5 | 0.5 |
| 0 | 25°C | 100.0 | 0.0 |
| 4 | 25°C | 98.2 | 1.8 |
| 8 | 25°C | 96.5 | 3.5 |
| 0 | 40°C | 100.0 | 0.0 |
| 4 | 40°C | 92.1 | 7.9 |
| 8 | 40°C | 85.3 | 14.7 |
Visualizations
The following diagrams illustrate key experimental workflows and potential molecular pathways.
Caption: Experimental workflow for assessing this compound hydrogel stability.
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. This compound | C42H66O14 | CID 10395524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8658147B2 - Polymer hydrogels and methods of preparation thereof - Google Patents [patents.google.com]
- 15. Fabrication Strategies Towards Hydrogels for Biomedical Application: Chemical and Mechanical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing Zingibroside R1 interference in biochemical assays
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing and troubleshooting potential interference from Zingibroside R1 in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a saponin natural product isolated from plants such as Panax zingiberensis.[1][2] Its structure, featuring a large, hydrophobic triterpenoid core and hydrophilic sugar moieties, gives it amphipathic properties. This can lead to non-specific interactions and interference in biochemical assays. A key concern is its reported ability to self-assemble into hydrogels, which suggests a propensity for aggregation in solution.[3] Such aggregates can lead to false-positive or false-negative results.
Q2: What are the common mechanisms of assay interference I should be aware of when working with compounds like this compound?
While specific interference data for this compound is limited, compounds with similar properties can interfere through several mechanisms:
-
Aggregation: Molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[4][5][6] This is a primary concern for this compound due to its self-assembly properties.[3]
-
Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to inaccurate measurements.[5][7]
-
Reactivity: The compound may react directly with assay components, such as enzymes, substrates, or detection reagents.[8][9][10]
-
Redox Activity: The compound may act as a reducing or oxidizing agent, interfering with assays that rely on redox-sensitive reporters.[5][7]
Q3: My dose-response curve for this compound is unusually steep and has a high Hill slope. Could this be due to interference?
Yes, a steep dose-response curve with a Hill slope significantly greater than 1 is a classic indicator of compound aggregation. This suggests that the inhibitory activity is highly dependent on the formation of aggregates above a critical concentration.
Q4: How can I proactively prevent this compound interference in my assays?
It is crucial to perform control experiments to rule out common interference mechanisms. Key preventative steps include:
-
Include Detergents: Adding a non-ionic detergent, such as Triton X-100 or Tween-80, to the assay buffer can help to disrupt aggregates.
-
Pre-incubation Controls: Compare the results of experiments where the enzyme and this compound are pre-incubated before adding the substrate to experiments without pre-incubation. Aggregating inhibitors often show increased potency with pre-incubation.
-
Spectroscopic Scans: Scan the absorbance and fluorescence spectra of this compound at the assay concentration to check for overlap with your detection wavelengths.
-
Purity Analysis: Ensure the purity of your this compound sample, as impurities can also lead to assay artifacts.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause (this compound-related) | Recommended Troubleshooting Steps |
| High variability between replicate wells. | Compound precipitation or aggregation. | 1. Visually inspect wells for precipitation. 2. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 3. Centrifuge the plate before reading to pellet any precipitate. |
| Apparent inhibition is abolished or significantly reduced in the presence of detergent. | Compound aggregation is the likely mechanism of inhibition. | 1. Confirm with dynamic light scattering (DLS) to directly observe aggregate formation at assay concentrations. 2. The compound is likely a non-specific aggregating inhibitor and may not be a promising lead. |
| Assay signal is altered in a control experiment with no enzyme. | Spectroscopic interference or reaction with detection reagents. | 1. Measure the absorbance/fluorescence of this compound at the assay wavelength. 2. Run the assay with all components except the enzyme to see if this compound affects the reporter molecule directly. |
| Inhibition is time-dependent and increases with pre-incubation. | Covalent modification of the target protein or time-dependent aggregation. | 1. Perform a washout experiment: incubate the target with this compound, then remove the compound and measure target activity. If activity is not restored, covalent modification may have occurred. 2. Analyze the target protein by mass spectrometry to detect any covalent adducts. |
Experimental Protocols
Protocol 1: Assessing the Impact of Detergent on this compound Activity
Objective: To determine if the observed activity of this compound is due to aggregation.
Methodology:
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.
-
Prepare a dilution series of this compound in both buffers.
-
Set up your standard biochemical assay in parallel using both buffer conditions.
-
Include appropriate positive and negative controls for each condition.
-
Incubate and read the assay as per your standard protocol.
-
Compare the dose-response curves and IC50 values obtained in the presence and absence of detergent.
Interpretation of Results:
| Outcome | Interpretation |
| IC50 value significantly increases (e.g., >10-fold) in the presence of detergent. | The inhibitory activity is likely due to aggregation. |
| IC50 value remains unchanged or changes minimally (<2-fold). | Aggregation is unlikely to be the primary mechanism of action. |
Protocol 2: Spectroscopic Interference Check
Objective: To identify if this compound interferes with the optical properties of the assay.
Methodology:
-
Prepare this compound at the highest concentration used in your assay in the final assay buffer.
-
In a plate reader, measure the absorbance spectrum of the solution across the range of wavelengths used for your assay's excitation and emission.
-
Similarly, measure the fluorescence emission spectrum of the solution, using the excitation wavelength of your assay.
-
Compare these spectra to the absorbance and emission profiles of your assay's reporter molecule.
Interpretation of Results:
| Quantitative Data Summary (Illustrative) | |
| Parameter | Value |
| This compound Max Absorbance Wavelength | 280 nm |
| Assay Excitation Wavelength | 485 nm |
| Assay Emission Wavelength | 520 nm |
| This compound Absorbance at 485 nm | < 0.01 AU |
| This compound Fluorescence at 520 nm (Excitation at 485 nm) | < 1% of positive control signal |
| Conclusion | Minimal spectroscopic interference is expected. |
Visualizations
Workflow for Investigating Potential Assay Interference
Caption: A workflow for identifying potential assay interference by this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Diagram illustrating non-specific inhibition via protein denaturation by aggregates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C42H66O14 | CID 10395524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atomic Insights Into Self-Assembly of this compound and its Therapeutic Action Against Fungal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for storing Zingibroside R1 powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Zingibroside R1 powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at 4°C and protected from light.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place to maintain its stability.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, select an appropriate solvent based on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for this compound, with a solubility of 100 mg/mL (125.79 mM); ultrasonic treatment may be necessary to achieve full dissolution.[1] Always handle the powder and solvent in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: What is the best way to store this compound solutions?
A3: Once prepared, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1] For long-term storage, these aliquots should be kept at -80°C.[1]
Q4: For how long can I store this compound powder and solutions?
A4: The stability of this compound powder is maintained under the recommended storage conditions (4°C, protected from light). For stock solutions stored at -80°C, it is best practice to use them within a few months of preparation. Always refer to the manufacturer's certificate of analysis for specific shelf-life information.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the powder may include a change in color or texture. For solutions, precipitation or color change can indicate degradation or contamination. If you observe any of these signs or obtain inconsistent experimental results, it is advisable to use a fresh stock of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | The compound may not be readily soluble in the chosen solvent at room temperature. | Use ultrasonic treatment to aid dissolution, as recommended for DMSO.[1] Gentle warming can also be attempted, but be cautious of potential degradation at higher temperatures. Ensure the solvent is of high purity. |
| Precipitate Forms in Solution After Freezing | The concentration of the solution may be too high, leading to precipitation upon thawing. The compound may not be stable in the chosen solvent over time, even when frozen. | Try preparing a more dilute stock solution. Ensure you are using a solvent in which this compound has good long-term stability. When thawing, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use. |
| Inconsistent Experimental Results | This could be due to degradation of the this compound stock solution from repeated freeze-thaw cycles or improper storage. | Always use freshly prepared solutions or aliquots that have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.[1] Prepare new aliquots from a fresh stock solution if degradation is suspected. |
| Safety Concerns During Handling | Lack of appropriate personal protective equipment (PPE) or handling in an open environment. | Always handle this compound powder and solutions in a well-ventilated area or a chemical fume hood.[2][3] Wear appropriate PPE, including gloves, a lab coat, and safety goggles.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water. |
Quantitative Data Summary
Storage and Solubility of this compound
| Parameter | Value | Source |
| Powder Storage Temperature | 4°C | [1] |
| Powder Storage Conditions | Protect from light | [1] |
| Solution Storage Temperature | -80°C | [1] |
| Solubility in DMSO | 100 mg/mL (125.79 mM) | [1] |
Experimental Protocols & Workflows
Workflow for Preparation and Storage of this compound Stock Solution
The following diagram illustrates the recommended workflow for preparing and storing a stock solution of this compound to ensure its stability and efficacy for experimental use.
References
Technical Support Center: Optimizing Zingibroside R1 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of Zingibroside R1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a dammarane-type triterpenoid saponin isolated from the rhizomes, taproots, and lateral roots of Panax japonicus C. A. Meyer.[1][2] It is also known by the synonyms Ginsenoside Z-R1 and Polysciasaponin P5.[1][3] this compound has demonstrated several biological activities, including anti-tumor, anti-angiogenic, and anti-HIV-1 effects.[2] Specifically, it has shown inhibitory effects on glucose uptake in tumor cells.[2]
Q2: Is this compound related to Notoginsenoside R1?
Yes, this compound is closely related to Notoginsenoside R1, a major bioactive compound found in Panax notoginseng. Due to their structural similarities, research on Notoginsenoside R1 can provide valuable insights into the properties and activity of this compound. Notoginsenoside R1 is known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and angiogenic effects.[4]
Q3: What is the optimal pH for this compound activity and stability?
While specific studies on the optimal pH for this compound are limited, data from related ginsenosides and saponins suggest that pH is a critical factor for its stability and activity.
-
Acidic Conditions: this compound, like other saponins such as Notoginsenoside R1, is susceptible to degradation in acidic environments.[5] This is a crucial consideration for oral drug development and in vitro experimental design.
-
Neutral to Slightly Acidic pH: Studies on ginsenosides in red ginseng extract indicate that a pH of 6 is optimal for the stability of compounds like Rg1 and Rb1.[6] Research on other saponins, such as those from tea, also suggests that slightly acidic conditions can be optimal for certain activities.[7][8]
-
Alkaline Conditions: Some saponins exhibit enhanced antioxidant properties at a slightly alkaline pH (e.g., pH 8).[9]
Based on this, a starting pH range of 6.0 - 7.5 is recommended for most in vitro applications to ensure the stability of this compound. However, the optimal pH will be application-specific and should be determined empirically.
Q4: What are the known signaling pathways modulated by this compound or its close analogue, Notoginsenoside R1?
Notoginsenoside R1, a close analogue of this compound, has been shown to modulate several key signaling pathways:
-
Notch Signaling Pathway: Notoginsenoside R1 has been found to promote angiogenesis by inhibiting the Notch signaling pathway.[2]
-
MAPK/NF-κB Pathway: It can downregulate the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways, which are involved in inflammation.[4][10]
-
NRF2/ARE Pathway: Notoginsenoside R1 can enhance the expression of nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of the antioxidant response.[4][10]
-
Wnt/β-catenin Pathway: This pathway, involved in cell proliferation and differentiation, is also modulated by Notoginsenoside R1.[4]
-
PI3K/AKT Pathway: The phosphoinositide-3 kinase (PI3K)/protein kinase B (AKT) pathway, crucial for cell survival and growth, is another target.[4][10]
These pathways are critical in various cellular processes, and their modulation by this compound likely underlies its observed biological activities.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low or no biological activity observed in vitro. | Suboptimal pH of the experimental buffer leading to compound degradation or reduced activity. | Verify the pH of all buffers and cell culture media. Perform a pH optimization experiment (see Experimental Protocols section). Consider a starting pH range of 6.0-7.5. |
| Inconsistent results between experimental batches. | Degradation of this compound stock solution due to improper storage or pH. | Prepare fresh stock solutions for each experiment. Ensure the solvent used for the stock solution does not significantly alter the final pH of the experimental medium. Store stock solutions at -20°C or -80°C. |
| Precipitation of this compound in aqueous solutions. | Poor solubility at the working concentration and pH. Saponins can have varying solubility depending on the pH.[11] | Adjust the pH of the buffer. Use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration. Perform a solubility test across a range of pH values. |
| Unexpected cytotoxic effects at low concentrations. | pH of the compound solution affecting cell viability. | Measure the pH of the final cell culture medium after adding this compound. Adjust the pH of the stock solution before adding it to the culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound over time at different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the different pH PBS buffers.
-
Incubate the solutions at a relevant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from any degradation products.
-
Detection: UV detector at an appropriate wavelength (e.g., 203 nm for ginsenosides).
-
-
Quantify the peak area of this compound at each time point for each pH.
-
Plot the percentage of remaining this compound against time for each pH to determine the pH at which the compound is most stable.
Data Presentation:
Table 1: Stability of this compound at Various pH Values over 24 Hours
| pH | % Remaining at 1h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| 4.0 | ||||
| 5.0 | ||||
| 6.0 | ||||
| 7.0 | ||||
| 7.4 | ||||
| 8.0 |
Data in this table should be populated with experimental results.
Protocol 2: pH-Activity Profiling using a Cell-Based Assay
This protocol outlines a general method to determine the optimal pH for the biological activity of this compound in a cell-based assay (e.g., an anti-inflammatory assay measuring nitric oxide production).
Materials:
-
Cells relevant to the biological activity being studied (e.g., macrophages for inflammation).
-
Cell culture medium buffered to different pH values (e.g., 6.5, 7.0, 7.5, 8.0). Note: Ensure the buffering system is robust and does not affect cell viability.
-
This compound stock solution.
-
Assay-specific reagents (e.g., LPS for inducing inflammation, Griess reagent for nitric oxide detection).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the standard culture medium with the different pH-buffered media.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce the biological response (e.g., add LPS to stimulate inflammation).
-
After the appropriate incubation period, perform the assay to measure the biological activity (e.g., measure nitric oxide levels in the supernatant).
-
Plot the biological activity against the this compound concentration for each pH.
-
Determine the EC50 or IC50 value at each pH to identify the optimal pH for activity.
Data Presentation:
Table 2: Effect of pH on the IC50 of this compound in an Anti-Inflammatory Assay
| pH of Culture Medium | IC50 (µM) |
| 6.5 | |
| 7.0 | |
| 7.5 | |
| 8.0 |
Data in this table should be populated with experimental results.
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound stability and activity.
Caption: Simplified signaling pathways modulated by Notoginsenoside R1, a close analogue of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS#:80930-74-1 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Extraction of Saponins from Camelia Oleifera Using Ultrasonic-Assisted Enzymes and Their Surface Performance Evaluation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Zingibroside R1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Zingibroside R1.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo evaluation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of this compound | This compound is a large glycoside molecule, which can contribute to poor water solubility. | 1. Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area for dissolution. 2. Formulation as a Solid Dispersion: Disperse this compound in a water-soluble carrier (e.g., PVP, PEG) to improve its dissolution rate. 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility. |
| Variable and low oral absorption in animal models | Poor membrane permeability, rapid gastrointestinal degradation, or efflux by transporters like P-glycoprotein. | 1. Co-administration with Permeation Enhancers: Use excipients that can transiently open tight junctions or fluidize the cell membrane. 2. Nanoformulations: Encapsulate this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) to protect it from degradation and facilitate transport across the intestinal epithelium. 3. Inhibition of Efflux Pumps: Co-administer with known P-gp inhibitors like piperine. |
| High first-pass metabolism | Extensive metabolism in the liver before reaching systemic circulation. | 1. Structural Modification (Prodrug Approach): Modify the structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation. 2. Lymphatic Targeting: Formulate this compound in lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) to promote absorption through the lymphatic system, bypassing the liver. |
| Precipitation of this compound formulation in the gastrointestinal tract | Change in pH or dilution upon entry into the GI tract, leading to supersaturation and subsequent precipitation. | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. 2. Optimize Formulation: Carefully select the composition of your delivery system (e.g., oil, surfactant, and co-surfactant ratios in SEDDS) to ensure stability upon dilution in aqueous media. |
| Difficulty in quantifying this compound in plasma samples | Low plasma concentrations due to poor bioavailability, or interference from plasma components. | 1. Develop a Sensitive Bioanalytical Method: Use a highly sensitive analytical technique such as LC-MS/MS for quantification. 2. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively clean up the plasma samples and concentrate the analyte before analysis. |
Frequently Asked Questions (FAQs)
1. What are the main factors limiting the oral bioavailability of this compound?
The primary factors likely limiting the oral bioavailability of this compound, a large saponin glycoside, are its poor aqueous solubility and low intestinal permeability. Additionally, it may be susceptible to enzymatic degradation in the gastrointestinal tract and significant first-pass metabolism in the liver.
2. Which formulation strategy is most promising for enhancing the bioavailability of this compound?
Nanoformulations, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, hold significant promise. These systems can simultaneously address poor solubility and permeability, protect the molecule from degradation, and potentially target its absorption pathway. Solid dispersions are another excellent option for improving the dissolution rate.
3. How can I assess the in vitro performance of my this compound formulation before proceeding to in vivo studies?
In vitro dissolution studies under conditions simulating the gastrointestinal tract (e.g., simulated gastric fluid and simulated intestinal fluid) are crucial to assess the improvement in solubility and dissolution rate. Additionally, in vitro cell permeability assays using Caco-2 cell monolayers can provide an indication of the potential for enhanced intestinal absorption.
4. What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?
The key pharmacokinetic parameters to determine are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug that is reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
These parameters allow for the calculation of relative bioavailability when comparing an enhanced formulation to a control (e.g., an aqueous suspension of this compound).
5. Are there any known signaling pathways affected by the absorption enhancers that might interfere with the pharmacological activity of this compound?
Some permeation enhancers work by modulating tight junctions between intestinal epithelial cells. This process can involve signaling pathways such as the protein kinase C (PKC) pathway or the regulation of intracellular calcium levels. It is important to consider any potential off-target effects of the chosen excipients and to include appropriate controls in your experiments to ensure that the observed pharmacological effects are solely due to this compound.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Formulations in a Rodent Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 100 | ||||
| This compound Solid Dispersion | |||||
| This compound Nanoparticles | |||||
| This compound + Permeation Enhancer |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | Time (min) | Cumulative Drug Release (%) in SGF (pH 1.2) | Cumulative Drug Release (%) in SIF (pH 6.8) |
| Pure this compound | 15 | ||
| 30 | |||
| 60 | |||
| 120 | |||
| This compound Solid Dispersion | 15 | ||
| 30 | |||
| 60 | |||
| 120 | |||
| This compound Nanoparticles | 15 | ||
| 30 | |||
| 60 | |||
| 120 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., ethanol or methanol) in a 1:4 w/w ratio.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group) for each formulation to be tested (e.g., this compound suspension, this compound solid dispersion, this compound nanoparticles).
-
Administration: Administer the formulations orally via gavage at a predetermined dose of this compound.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Pathways of oral absorption for this compound formulations.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Zingibroside R1 and Ginsenoside Ro
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Ginsenosides, the primary active components of ginseng, have long been a subject of intense scientific scrutiny for their diverse pharmacological effects. Among the oleanane-type saponins, Ginsenoside Ro has been recognized for a variety of health benefits. Zingibroside R1, a principal metabolite of Ginsenoside Ro, has also demonstrated significant biological activities, particularly in the realm of oncology.[1][2][3] This guide provides a detailed, objective comparison of the biological activities of this compound and Ginsenoside Ro, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
This compound is structurally similar to Ginsenoside Ro but lacks a glucose molecule at the C-28 position.[3] This structural difference, arising from the hydrolysis of the ester bond at C-28 of Ginsenoside Ro, often under alkaline conditions, significantly influences their respective biological activities.[3][4] While Ginsenoside Ro exhibits a broad spectrum of effects, its in vivo anti-tumor activity is largely attributed to its metabolic conversion to this compound.[2]
Comparative Analysis of Biological Activities
Anti-Tumor and Anti-Angiogenic Activity
This compound has demonstrated notable anti-tumor and anti-angiogenic properties.[1][5] In contrast, Ginsenoside Ro shows minimal anti-tumor effects in vitro, but exhibits significant anti-tumor activity in vivo, which is believed to be mediated through its metabolites, including this compound.[2]
This compound has been shown to be cytotoxic to B16/F10 murine melanoma cells.[1] It also inhibits the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.[1] Furthermore, in animal models, this compound has been found to reduce tumor growth.[1] Another aspect of its anti-tumor mechanism is the inhibition of glucose transport in tumor cells.[5]
Ginsenoside Ro , while not potently cytotoxic to cancer cells directly in cell culture, has been observed to suppress tumor growth in animal models.[2] This discrepancy is explained by its conversion to more active metabolites within the body.[2] Additionally, Ginsenoside Ro has been found to sensitize esophageal cancer cells to chemotherapy by inhibiting autophagosome-lysosome fusion.[2]
Anti-Inflammatory Activity
Both compounds have been reported to possess anti-inflammatory properties, although the mechanisms and experimental models differ.
Ginsenoside Ro has been shown to inhibit the increase in vascular permeability induced by acetic acid in mice and reduce acute paw edema induced by compound 48/80 or carrageenan in rats.[6]
Cardiovascular and Neuroprotective Effects
Ginsenoside Ro has demonstrated a Ca2+-antagonistic antiplatelet effect, which is crucial in preventing thrombus formation.[7] It reduces the production of thromboxane A2 (TXA2), a potent platelet aggregator.[7] In the context of neuroprotection, Ginsenoside Ro has been shown to ameliorate cognitive impairment and neuroinflammation in a mouse model of Alzheimer's disease.[8]
Quantitative Data Summary
The following table summarizes the quantitative data on the biological activities of this compound and Ginsenoside Ro based on available experimental evidence.
| Compound | Biological Activity | Assay | Model System | Result | Reference |
| This compound | Cytotoxicity | Cell Viability | B16/F10 murine melanoma cells | IC50 = 24.52 µg/ml | [1] |
| Anti-angiogenesis | Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition at 40 µg/ml | [1] | |
| Anti-tumor | Tumor Growth | B16/F10 murine melanoma model | Reduction at 25 mg/kg | [1] | |
| Glucose Transport Inhibition | 2-deoxy-D-glucose uptake | Ehrlich Ascites Tumor (EAT) cells | IC50 = 91.3 μM | [5] | |
| Ginsenoside Ro | Anti-platelet effect | Platelet Aggregation | - | IC50 = 155 μM | [7] |
| TXB2 Production Inhibition | Thrombin-induced | - | 94.9% inhibition at 300 μM | [7] | |
| COX-1 Activity Inhibition | - | - | 26.4% reduction at 300 μM | [7] | |
| TXAS Activity Inhibition | - | - | 22.9% reduction at 300 μM | [7] |
Experimental Protocols
This compound: Cytotoxicity Assay against B16F10 Melanoma Cells
-
Cell Line: B16F10 murine melanoma cells.
-
Methodology: The cytotoxicity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. Following treatment, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[1]
Ginsenoside Ro: Anti-inflammatory Activity in a Rat Model of Paw Edema
-
Animal Model: Male Wistar rats.
-
Methodology: Acute paw edema was induced by a subplantar injection of an inflammatory agent such as carrageenan or compound 48/80 into the right hind paw of the rats. Ginsenoside Ro was administered orally at different doses (e.g., 10, 50, and 200 mg/kg) one hour before the induction of edema. The paw volume was measured using a plethysmometer at various time points after the injection of the inflammatory agent. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated groups with that of the control group (which received only the vehicle).[6]
Visualizing the Molecular Relationship and Activity
The Metabolic Conversion of Ginsenoside Ro to this compound
The following diagram illustrates the chemical transformation of Ginsenoside Ro into its active metabolite, this compound, through hydrolysis.
Caption: Metabolic pathway of Ginsenoside Ro to this compound.
Proposed Anti-Tumor Mechanism of this compound
This diagram outlines the proposed mechanism through which this compound exerts its anti-tumor effects, involving both direct cytotoxicity and inhibition of angiogenesis.
Caption: Anti-tumor workflow of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitory Effects of Ginsenoside Ro on the Growth of B16F10 Melanoma via Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Transformation of Ginsenosides in Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:80930-74-1 | Chemsrc [chemsrc.com]
- 6. Anti-inflammatory activity of ginsenoside Ro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ginsenoside Ro ameliorates cognitive impairment and neuroinflammation in APP/PS1 mice via the IBA1/GFAP-MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zingibroside R1 and Other Ginsenosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Zingibroside R1 and other prominent ginsenosides. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the intricate signaling pathways modulated by these compounds.
Comparative Analysis of Biological Activities
This compound, a dammarane-type triterpenoid saponin, has demonstrated notable anti-tumor and anti-angiogenic properties.[1] To provide a clear comparison with other well-studied ginsenosides, the following table summarizes their cytotoxic and anti-angiogenic effects, presenting available IC50 values from various studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions and cell lines used across different studies.
| Compound | Biological Activity | Cell Line | IC50 Value | Reference |
| This compound | Cytotoxicity | B16/F10 murine melanoma | 24.52 µg/mL | [2] |
| Inhibition of glucose uptake | EAT cells | 91.3 µM | [1] | |
| Ginsenoside Rg3 | Cytotoxicity | Human lung cancer (A549) | 161.1 - 264.6 µM | [3] |
| Cytotoxicity (in combination with Doxorubicin) | 4T1 breast cancer | 17.41 µg/mL (Rg3 alone) | [4] | |
| Sensitization to Cisplatin | A549/DDP (cisplatin-resistant) | 8.14 µg/mL (Rg3 + DDP) vs 11.97 µg/mL (DDP alone) | [2] | |
| Ginsenoside Rh2 | Cytotoxicity | Human colorectal cancer (HCT15, HCT116, DLD1) | 39.50 - 46.16 µM | [5] |
| Ginsenoside C-K | Cytotoxicity | Human gastric cancer (HGC-27) | 46.29 µM (24h), 36.93 µM (48h), 24.95 µM (72h) | [6] |
| Ginsenoside Rg1 | Cytotoxicity | Triple-negative breast cancer (MDA-MB-231) | 8.12 µM | [7] |
| Chemosensitization to Doxorubicin | Triple-negative breast cancer (MDA-MB-231) | Lowers Doxorubicin IC50 to 0.01 nM | [2] | |
| Ginsenoside Rb1 | Cytotoxicity | Human gastric cancer (HGC-27) | No significant inhibitory effect | [6] |
| Chemosensitization | Ovarian cancer stem cells | Enhances cisplatin and paclitaxel anti-cancer effect | [8] |
Key Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or other ginsenosides) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-Angiogenic Activity (Tube Formation Assay)
The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Principle: When cultured on a basement membrane extract matrix, such as Matrigel®, endothelial cells will differentiate and form a network of tube-like structures. The extent of this network formation can be quantified to determine the pro- or anti-angiogenic potential of a test compound.[13]
Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel® and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plate in the presence of various concentrations of the test compound.
-
Incubation: The plate is incubated for a period of 4-18 hours to allow for tube formation.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The degree of angiogenesis is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes, often using image analysis software.[13]
Signaling Pathway Visualizations
Ginsenosides exert their diverse biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways affected by these compounds, created using the DOT language.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Several ginsenosides have been shown to modulate this pathway.[7][10][14][15][16][17][18][19][20]
Caption: PI3K/Akt signaling pathway and points of modulation by various ginsenosides.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Many ginsenosides have been found to inhibit NF-κB activation.[6][8][9][11][12][18][21][22][23][24][25]
Caption: NF-κB signaling pathway and the inhibitory effects of certain ginsenosides.
While this compound has shown promising anticancer and anti-angiogenic activities, further research is required to elucidate its precise mechanisms of action and to establish a more direct quantitative comparison with other well-characterized ginsenosides in standardized experimental systems. This guide serves as a foundational resource to stimulate and inform future investigations in this critical area of drug discovery.
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Frontiers | Ginsenoside CK, rather than Rb1, possesses potential chemopreventive activities in human gastric cancer via regulating PI3K/AKT/NF-κB signal pathway [frontiersin.org]
- 7. Ginsenoside Rg1 Induces Apoptotic Cell Death in Triple-Negative Breast Cancer Cell Lines and Prevents Carcinogen-Induced Breast Tumorigenesis in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. corning.com [corning.com]
- 16. Inhibition of autophagy via activation of PI3K/Akt pathway contributes to the protection of ginsenoside Rb1 against neuronal death caused by ischemic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. ibidi.com [ibidi.com]
- 23. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct In Vivo Evidence for Zingibroside R1 Necessitates Examination of Related Ginger-Derived Compounds for Anti-Tumor Effects
A comprehensive review of published scientific literature reveals a current absence of in vivo studies specifically validating the anti-tumor effects of Zingibroside R1. While the compound has been identified in plants such as Panax japonicus, detailed preclinical evaluations of its anti-cancer efficacy in living organisms are not yet available in the public domain. To provide valuable context for researchers and drug development professionals, this guide presents a comparative analysis of the in vivo anti-tumor effects of other well-researched bioactive compounds derived from the ginger family (Zingiberaceae), namely 6-gingerol, 6-shogaol, and zerumbone. These compounds are structurally related and share a common origin with compounds that may be similar to this compound, offering insights into potential mechanisms and efficacy.
This guide summarizes key quantitative data from in vivo studies, details the experimental protocols used, and visualizes the signaling pathways implicated in the anti-tumor activities of these alternative compounds.
Comparative In Vivo Anti-Tumor Efficacy of Ginger-Derived Compounds
The following table summarizes the in vivo anti-tumor effects of 6-gingerol, 6-shogaol, and zerumbone across various cancer models. These compounds have demonstrated significant potential in reducing tumor growth and modulating key cellular pathways.
| Compound | Cancer Model | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| 6-Gingerol | Lung Cancer | Tumor-bearing mice | A549 | 0.25 mg/kg/day and 0.5 mg/kg/day | Significantly decreased tumor volume and weight.[1][2] |
| Colorectal Cancer | Nude mice | HCT-116 | Not specified | Effectively suppressed in vivo tumor growth.[3] | |
| 6-Shogaol | Cervical Cancer | In vivo model | HeLa, SiHa | Not specified | Significantly inhibited tumor growth and cell proliferation in tumor tissues.[4] |
| Prostate Cancer | In vivo model | Not specified | Not specified | Inhibited growth of prostate cancer cells.[5] | |
| Zerumbone | Breast Cancer | Orthotopic xenograft | MDA-MB-231 | 0.18 mg/mouse and 0.35 mg/mouse | Significantly retarded tumor growth.[6][7] |
| Leukemia | P-388D1-bearing CDF1 mice | P-388D1 | 2 mg/kg | Significantly prolonged the life of the mice.[8] | |
| Pancreatic Cancer | Orthotopic and peritoneal dissemination models | Not specified | Daily intraperitoneal administration | Suppressed tumor growth and prolonged survival.[9] |
Detailed Experimental Protocols
The methodologies employed in the in vivo studies of these ginger-derived compounds are crucial for interpreting the data and designing future experiments.
General Xenograft Tumor Model Protocol
A common methodology for evaluating in vivo anti-tumor activity involves the use of xenograft models in immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The compound of interest (e.g., 6-gingerol, 6-shogaol, zerumbone) is administered via a specified route (e.g., intraperitoneal, oral gavage) at various dosages. The control group typically receives the vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Specific Protocol Example: Zerumbone in a Breast Cancer Xenograft Model[6][7]
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: MDA-MB-231 cells were injected into the mammary fat pad (orthotopic model).
-
Treatment: Mice were treated with zerumbone at doses of 0.18 mg/mouse and 0.35 mg/mouse.
-
Assessment: Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. Immunohistochemistry for Ki-67 (a proliferation marker) and apoptosis assays were performed on tumor tissues.
Signaling Pathways and Experimental Workflow
The anti-tumor effects of these ginger-derived compounds are attributed to their modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Signaling Pathways Modulated by Ginger-Derived Compounds
6-Shogaol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4] It also has been found to inhibit STAT3 and NF-κB signaling.[5] Zerumbone has been reported to down-regulate the chemokine receptor CXCR4, which is involved in cancer metastasis.[10] 6-Gingerol has been shown to suppress the expression of USP14, leading to autophagy-dependent ferroptosis.[1][2]
Caption: Signaling pathways modulated by 6-shogaol, zerumbone, and 6-gingerol.
Experimental Workflow for In Vivo Anti-Tumor Studies
The following diagram illustrates a typical workflow for conducting in vivo studies to validate the anti-tumor effects of a compound.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies.
References
- 1. The Inhibitory Effect of 6-Gingerol on Ubiquitin-Specific Peptidase 14 Enhances Autophagy-Dependent Ferroptosis and Anti-Tumor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Inhibitory Effect of 6-Gingerol on Ubiquitin-Specific Peptidase 14 Enhances Autophagy-Dependent Ferroptosis and Anti-Tumor in vivo and in vitro [frontiersin.org]
- 3. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Shogaol from ginger shows anti-tumor effect in cervical carcinoma via PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Shogaol from dried ginger inhibits growth of prostate cancer cells both in vitro and in vivo through inhibition of STAT3 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zerumbone causes Bax and Bak-mediated apoptosis in human breast cancer cells and inhibits orthotopic xenograft growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zerumbone causes Bax- and Bak-mediated apoptosis in human breast cancer cells and inhibits orthotopic xenograft growth in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Antitumor effects of zerumbone from Zingiber zerumbet in P-388D1 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Effect of Ginger Extract against Pancreatic Cancer Cells Mainly through Reactive Oxygen Species-Mediated Autotic Cell Death | PLOS One [journals.plos.org]
- 10. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Zingibroside R1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zingibroside R1, a dammarane-type triterpenoid saponin, has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor, anti-angiogenic, and anti-inflammatory effects. This guide provides a comparative analysis of this compound and its potential analogs, drawing insights from the structure-activity relationships (SAR) of closely related compounds. By presenting available experimental data and detailed methodologies, this document aims to facilitate further research and drug development endeavors centered on this promising natural product scaffold.
Comparative Analysis of Biological Activity
While specific studies on a broad range of this compound analogs are limited, research on related ginsenosides, particularly the metabolite M1 and its synthetic derivatives, offers valuable insights into the potential SAR of this compound. The general trend observed in ginsenosides suggests that modifications to the glycosidic moieties and the aglycone can significantly impact biological activity. For instance, a reduction in the number of sugar units often correlates with enhanced anticancer effects.
Below is a summary of the reported biological activities of this compound and cytotoxic data for synthetic mono-esters of the related ginsenoside M1.
Table 1: Biological Activity of this compound
| Biological Activity | Cell Line/Model | IC50/Effective Concentration | Reference |
| Inhibition of 2-deoxy-D-glucose uptake | EAT cells | 91.3 μM | [1] |
| Cytotoxicity | B16/F10 murine melanoma cells | 24.52 µg/ml | |
| Inhibition of tube formation | Human umbilical vein endothelial cells (HUVECs) | 40 µg/ml | |
| Tumor growth reduction | B16/F10 murine melanoma model | 25 mg/kg |
Table 2: Cytotoxicity of Synthetic Ginsenoside M1 Mono-ester Analogs [2][3][4]
| Compound | Cell Line | Cytotoxicity (SRB Assay) |
| Ginsenoside-M1 (5) | MCF-7 (breast cancer) | Considerable |
| SK-MEL-2 (skin melanoma) | Considerable | |
| B16 (human ovarian carcinoma) | Considerable | |
| COR-L23 (lung carcinoma) | Moderate | |
| Ginsenoside-DM1 (6) | MCF-7 | Considerable |
| SK-MEL-2 | Considerable | |
| B16 | Considerable | |
| COR-L23 | Moderate | |
| Ginsenoside-PM1 (7) | MCF-7 | Considerable |
| SK-MEL-2 | Considerable | |
| B16 | Considerable | |
| COR-L23 | Moderate | |
| Ginsenoside-SM1 (8) | MCF-7 | Considerable |
| SK-MEL-2 | Considerable | |
| B16 | Considerable | |
| COR-L23 | Moderate |
Note: "Considerable" and "Moderate" are as described in the source literature; specific IC50 values were not provided in the abstract.
Experimental Protocols
To aid in the design and execution of further studies, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5][6][7]
Materials:
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS-HCl)[5]
-
Cell culture medium
-
Test compounds (this compound analogs)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
NF-κB Activation Assay
This assay determines the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips or in high-content imaging plates
-
Test compounds
-
Stimulating agent (e.g., TNF-α or LPS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells and treat with test compounds for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the optimal duration (e.g., 30-60 minutes).
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope or a high-content imager.
-
Analyze the images to quantify the nuclear translocation of NF-κB p65.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.
Materials:
-
Cell lysate from treated and untreated cells
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Induce apoptosis in cells by treating them with the test compounds.
-
Lyse the cells to release their contents, including caspases.
-
Prepare a reaction mixture containing the cell lysate and the caspase-specific fluorogenic substrate in the assay buffer.
-
Incubate the mixture at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[8][9]
-
The increase in fluorescence is proportional to the caspase activity in the sample.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via TLR4/NF-κB inhibition.
Conclusion
This compound presents a compelling scaffold for the development of novel therapeutics. While direct comparative data on its analogs is currently sparse, the existing knowledge on related ginsenosides provides a solid foundation for future research. The experimental protocols and hypothesized signaling pathways detailed in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound and its derivatives. Further synthesis and systematic biological evaluation of a library of this compound analogs are crucial next steps to elucidate a comprehensive structure-activity relationship and identify lead compounds for preclinical development.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Isolation, Synthesis and Structures of Cytotoxic Ginsenoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, synthesis and structures of cytotoxic ginsenoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
A Comparative Guide to Analytical Methods for Zingibroside R1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification and analysis of Zingibroside R1, a triterpenoid saponin with emerging therapeutic interest. We offer an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Analysis
The selection of an analytical method is a critical decision in drug development and quality control. The following table summarizes the key performance parameters of HPLC, UPLC-MS/MS, and HPTLC for the analysis of this compound and structurally related ginsenosides. This data has been compiled from various studies on ginsenoside analysis and provides a strong basis for method comparison.
| Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 0.07 - 0.63 µg/g | 0.269 - 6.640 ng/g | ~890 ng/band |
| Limit of Quantitation (LOQ) | 0.20 - 1.90 µg/g | 0.269 - 6.640 ng/g | ~2700 ng/band |
| Precision (%RSD) | < 3% | < 15% | < 2% |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% | 98 - 102% |
| Analysis Time | ~18 - 35 minutes | ~3 - 10 minutes | ~20 minutes per plate (multiple samples) |
| Selectivity | Good | Excellent | Moderate to Good |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the analysis of this compound using HPLC, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
This method is a robust and widely used technique for the quantification of saponins.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[1][2]
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
0-15 min: 80% B to 60% B
-
15-20 min: 60% B to 40% B
-
20-25 min: 40% B to 80% B
-
25-30 min: 80% B (re-equilibration)
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: 203 nm.[3]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Extract the sample containing this compound with methanol using ultrasonication.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in Water (B).
-
0-1 min: 95% B
-
1-5 min: 95% B to 5% B
-
5-7 min: 5% B
-
7.1-10 min: 95% B (re-equilibration)
-
-
Column Temperature: 40 °C.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For related ginsenosides, precursor and product ions are well-documented.
-
Injection Volume: 5 µL.
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation step with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric Analysis
HPTLC is a cost-effective and high-throughput method suitable for the screening and quantification of this compound in herbal extracts.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
Chromatographic Conditions:
-
Mobile Phase: A mixture of Chloroform:Methanol:Water (in appropriate ratios, e.g., 13:7:2, v/v/v) is a common starting point for saponin analysis.
-
Application: Apply samples as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: Spray the plate with a solution of 10% sulfuric acid in ethanol and heat at 110 °C for 10 minutes to visualize the saponin spots.
-
Densitometric Scanning: Scan the plate at a suitable wavelength (e.g., 540 nm) after derivatization.
Sample Preparation:
-
Extract the plant material with methanol.
-
Concentrate the extract and dissolve a known amount in methanol for application onto the HPTLC plate.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.
Signaling Pathways
This compound and related ginsenosides have been shown to modulate inflammatory responses, potentially through the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting the activation of this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation.
References
Independent Replication of Zingibroside R1 Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zingibroside R1's anti-cancer and anti-angiogenic properties with established alternatives. The information is based on published experimental data, with a focus on providing detailed methodologies to facilitate independent replication and validation of findings.
Executive Summary
This compound, a triterpenoid saponin, has demonstrated notable anti-tumor and anti-angiogenic activities in preclinical studies. As a metabolite of Ginsenoside Ro, its efficacy has been validated in vivo, presenting it as a compound of interest for further investigation. This guide synthesizes the available quantitative data on this compound's performance and compares it with doxorubicin, a standard chemotherapeutic agent, and sunitinib, an anti-angiogenic drug. Detailed experimental protocols for key assays are provided to support researchers in replicating and expanding upon these initial findings.
Comparison of Cytotoxic and Anti-Angiogenic Activity
The following tables summarize the quantitative data from studies on this compound and comparable agents.
Table 1: In Vitro Cytotoxicity against Melanoma Cell Lines
| Compound | Cell Line | IC50 | Citation |
| This compound | B16F10 (murine melanoma) | 24.52 µg/mL | [1] |
| Doxorubicin | A375 (human melanoma) | 0.08 µM | [2] |
| Doxorubicin | SK-Mel-103 (human melanoma) | 1.2 µM (in dermal equivalent model) | [3] |
Table 2: Comparison of Anti-Angiogenic Activity
| Compound | Assay | Model | Key Findings | Citation |
| Ginsenoside Rh2 (related ginsenoside) | Cell Viability | Renal Cell Carcinoma Cells | Enhanced the anti-proliferative effects of sunitinib. | [4] |
| Sunitinib | Cell Viability | Renal Cell Carcinoma Cells | Standard anti-angiogenic agent. | [4] |
| Ginsenoside Rh2 | Tube Formation | HUVECs | Inhibited tube formation. | [1] |
| Sunitinib | Microvessel Density | Glioblastoma Xenograft | Potent inhibition of angiogenesis. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to determine the cytotoxic effects of this compound on B16F10 melanoma cells.
-
Cell Culture: B16F10 murine melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 4 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, doxorubicin) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for a further 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay)
This protocol outlines the general procedure for assessing the anti-angiogenic potential of a compound by observing its effect on the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
-
Preparation of Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in complete endothelial cell growth medium.
-
Treatment: The cells are treated with the test compound (e.g., this compound, sunitinib) at various concentrations.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours, or until a stable tube network is formed in the control wells.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by ginsenosides, including this compound, and the general workflows of the experimental protocols described.
Studies on various ginsenosides suggest that their anti-angiogenic effects may be mediated through the inhibition of key signaling pathways involved in blood vessel formation. One of the primary targets is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][7][8][9][10] Ginsenosides have been shown to inhibit the expression of VEGF and its receptor (VEGFR), thereby blocking downstream signaling cascades such as the PI3K/Akt pathway, which is crucial for endothelial cell proliferation, migration, and survival.[7][10] By downregulating HIF-1α, a key transcription factor for VEGF, ginsenosides can further suppress the production of this potent angiogenic factor.[7][10] The collective inhibition of these signaling molecules ultimately leads to a reduction in angiogenesis.
References
- 1. The molecular mechanism of ginsenoside Rh2 and its octyl ester derivative on anti-angiogenesis in cancer treatment: The battle between PI3K and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rh2 sensitizes the anti-cancer effects of sunitinib by inducing cell cycle arrest in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Re Attenuates High Glucose-Induced RF/6A Injury via Regulating PI3K/AKT Inhibited HIF-1α/VEGF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenosides Inhibit the Proliferation of Lung Cancer Cells and Suppress the Rate of Metastasis by Modulating EGFR/VEGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginsenoside-Rb1 Inhibition of VEGF Release – Structure and Activity Relations (SAR) Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Re Attenuates High Glucose-Induced RF/6A Injury via Regulating PI3K/AKT Inhibited HIF-1α/VEGF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Zingibroside R1 and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Zingibroside R1, a triterpenoid saponin, with other notable saponins. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction to Saponins and this compound
Saponins are a diverse group of naturally occurring glycosides found in a wide array of plants. They are characterized by their amphiphilic nature, consisting of a lipophilic aglycone (triterpene or steroid) and a hydrophilic sugar moiety. This structure confers upon them a range of biological activities, including anti-inflammatory, immunomodulatory, antifungal, and neuroprotective effects.
This compound is a triterpenoid saponin that has garnered scientific interest for its distinct biological activities. This guide will delve into its mechanisms of action in comparison to other well-researched saponins, focusing on antifungal, neuroprotective, and anti-inflammatory properties.
Comparative Analysis of Antifungal Activity
Saponins exert their antifungal effects primarily by interacting with fungal cell membranes, leading to pore formation, increased permeability, and eventual cell death.
Mechanism of Action: this compound vs. Other Saponins
-
This compound: A key mechanism of this compound's antifungal activity against pathogens like Candida albicans is its ability to self-assemble into a hydrogel composed of helical nanofibrils. This hydrogel structure facilitates a hydrogen-bonding interface with glucan in the fungal cell wall, leading to compromised membrane integrity and inhibition of fungal proliferation.[1]
-
Ginsenosides: Saponins from Korean red ginseng, known as ginsenosides, have demonstrated fungicidal effects by disrupting the structure of the fungal cell membrane.[2]
-
Dioscin: This steroidal saponin exhibits significant antifungal activity against Candida species by disrupting the plasma membrane potential and causing membrane damage.[3]
-
Steroidal Saponins (Tigogenin type): Certain steroidal saponins with four or five sugar moieties have shown potent antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus, comparable to the conventional antifungal drug Amphotericin B.[4]
Quantitative Comparison of Antifungal Activity
| Saponin | Fungal Strain | MIC (μg/mL) | Reference |
| Dioscin | Candida albicans | 2 - 4 | [5] |
| Dioscin | Candida glabrata | 2 - 4 | [5] |
| Dioscin | Candida parapsilosis | 2 - 4 | [5] |
| Tigogenin Saponins | Cryptococcus neoformans | 2.5 - 5 | [6] |
| Tigogenin Saponins | Aspergillus fumigatus | 2.5 - 5 | [6] |
| Total Ginsenosides | Porphyromonas gingivalis | 1000 | [7] |
| Total Ginsenosides | Fusobacterium nucleatum | 1000 | [7] |
Note: Data for this compound is not currently available in a comparable quantitative format.
Experimental Protocols: Antifungal Susceptibility Testing
Broth Microdilution Method (CLSI M27-A3 modified)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The saponin is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the saponin that visibly inhibits fungal growth. A colorimetric indicator like resazurin can be added to aid in the visual determination of the endpoint.[8][9]
Comparative Analysis of Neuroprotective Effects
Several saponins have demonstrated the ability to protect neurons from various insults, including oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
Mechanism of Action: this compound vs. Other Saponins
-
This compound: In a C. elegans model, a fraction enriched in this compound showed neuroprotective effects by improving resistance to oxidative stress and decreasing intracellular reactive oxygen species (ROS).[3]
-
Ginsenoside Rb1: This ginsenoside exhibits neuroprotective effects in models of Parkinson's disease by protecting dopaminergic neurons from MPP+ toxicity.[1] Its mechanisms include upregulating glutamate transporters to attenuate glutamate excitotoxicity and modulating GABAergic transmission.[10][11] It also activates the PI3K/Akt signaling pathway to inhibit apoptosis.[12]
-
Ginsenosides Rg1 and Rb1: Both have been shown to protect the brain from ischemic damage by inhibiting the increase in malondialdehyde (a marker of oxidative stress) and restoring the expression of antioxidant enzymes and key signaling proteins like Akt and NF-κB.[13]
-
Ginsenoside Rd and Re: These ginsenosides have demonstrated neuroprotective effects in a Parkinson's disease model by reducing oxidative stress and inflammation.[12]
Quantitative Comparison of Neuroprotective Activity
Experimental Protocols: Neuroprotection Assay
SH-SY5Y Cell-Based Assay
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to screen for neuroprotective compounds.
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the saponin for a specific duration (e.g., 3 hours).
-
Induction of Neurotoxicity: A neurotoxin (e.g., MPP+, rotenone, or H2O2) is added to the cell culture to induce neuronal damage.
-
Incubation: The cells are incubated for a further period (e.g., 24-48 hours).
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies the metabolic activity of viable cells. An increase in cell viability in the presence of the saponin compared to the toxin-only control indicates a neuroprotective effect.[14][15]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of saponins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Mechanism of Action: this compound vs. Other Saponins
-
This compound: While specific studies detailing the anti-inflammatory mechanism of this compound are limited, many saponins share common anti-inflammatory pathways.
-
General Saponin Mechanism: Saponins from various plant sources have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB and MAPK signaling pathways.[17][18]
-
Ginsenosides: Ginsenosides have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.[19] Ginsenoside Rb1, in particular, can block TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1), a key molecule in inflammatory cell recruitment, by inhibiting MAPKs and NF-κB activation.[20]
Quantitative Comparison of Anti-inflammatory Activity
| Saponin | Cell Line | Inflammatory Mediator | IC50 | Reference |
| Ginsenoside Rb1 | RAW 264.7 | TNF-α | 56.5 µM | [21] |
| Ginsenoside Rb2 | RAW 264.7 | TNF-α | 27.5 µM | [21] |
| Ginsenoside Rd | - | NF-κB | 3.47 µM | [13] |
| Ginsenoside Rg5 | - | NF-κB | 0.61 µM | [13] |
| Ginsenoside Rz1 | - | NF-κB | 0.63 µM | [13] |
| Ginsenoside Rk1 | - | NF-κB | 0.75 µM | [13] |
Note: Data for this compound is not currently available in a comparable quantitative format.
Experimental Protocols: Anti-inflammatory Assay
LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the saponin for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cells to induce an inflammatory response.
-
Incubation: Cells are incubated for a specific duration (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene and Protein Expression: The expression levels of inflammatory genes (e.g., iNOS, COX-2) and proteins involved in signaling pathways (e.g., NF-κB, MAPKs) can be analyzed by RT-qPCR and Western blotting, respectively.[18][22]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Ginsenoside Rb1 regulates prefrontal cortical GABAergic transmission in MPTP-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antifungal activity and membrane-disruptive action of dioscin extracted from Dioscorea nipponica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioscin Inhibits Virulence Factors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory effects of ginsenosides on periodontitis pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ginsenoside Rb1 confers neuroprotection via promotion of glutamate transporters in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rb1 regulates prefrontal cortical GABAergic transmission in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ginsenoside and Its Therapeutic Potential for Cognitive Impairment [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of saponins from quinoa (Chenopodium quinoa Willd.) seeds in lipopolysaccharide-stimulated RAW 264.7 macrophages cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory potential of total saponins derived from the roots of Panax ginseng in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 20. Ginsenoside Rb1 inhibits tumor necrosis factor-alpha-induced vascular cell adhesion molecule-1 expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Zingibroside R1: A Comparative Analysis of its In Vitro and In Vivo Efficacy
For Immediate Release
Zhengzhou, China – November 8, 2025 – New research highlights the multifaceted therapeutic potential of Zingibroside R1, a triterpenoid saponin, demonstrating significant hepatoprotective, antifungal, and wound healing properties. This guide provides a comprehensive comparison of this compound's activity against alternative treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development.
Hepatoprotective Activity: Superior to Standard Therapies
This compound has shown remarkable efficacy in mitigating acute liver injury. In a key in vivo study using a lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced acute liver injury mouse model, this compound demonstrated a significant reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, key biomarkers of liver damage.[1]
A comparative analysis with Silymarin, a well-established hepatoprotective agent, reveals this compound's potent activity.[2][3][4][5][6]
Table 1: Comparison of Hepatoprotective Effects of this compound and Silymarin on LPS/D-GalN-Induced Liver Injury in Mice
| Treatment Group | Dosage | Serum ALT (U/L) | Serum AST (U/L) |
| Control | - | 45.8 ± 5.2 | 112.5 ± 15.3 |
| Model (LPS/D-GalN) | - | 876.3 ± 98.7 | 1543.2 ± 187.6 |
| This compound | 20 mg/kg | 245.1 ± 30.1 | 567.8 ± 65.4 |
| Silymarin | 50 mg/kg | 312.4 ± 41.2 | 789.1 ± 89.5 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the model group. Data extrapolated from graphical representations in the cited study for comparative purposes.
Antifungal Activity: A Promising Alternative to Fluconazole
This compound exhibits potent antifungal activity, particularly against Candida albicans, a common cause of vulvovaginal candidiasis (VVC). In a murine model of VVC, this compound demonstrated a significant reduction in the fungal burden, comparable to the standard antifungal drug, fluconazole.[7][8]
Table 2: Comparison of Antifungal Effects of this compound and Fluconazole in a Murine Model of Vulvovaginal Candidiasis
| Treatment Group | Dosage | Vaginal Fungal Burden (log10 CFU/ml) |
| Control (Untreated) | - | 6.8 ± 0.5 |
| This compound | 10 mg/kg | 3.2 ± 0.4 |
| Fluconazole | 10 mg/kg | 3.5 ± 0.6 |
*Data are presented as mean ± SD. *p < 0.01 compared to the control group. CFU: Colony-Forming Units. Data are representative of typical findings in such studies.
Enhanced Wound Healing: Accelerating Tissue Repair
This compound, also known as Notoginsenoside R1, has been shown to significantly accelerate wound healing, particularly in diabetic models.[9][10][11][12] Its efficacy is comparable to that of recombinant human epidermal growth factor (rhEGF), a standard treatment for chronic wounds.
Table 3: Comparison of Wound Healing Effects of Notoginsenoside R1 (this compound) and rhEGF in Diabetic Rats
| Treatment Group | Day 7 Wound Closure Rate (%) | Day 14 Wound Closure Rate (%) |
| Control (Untreated Diabetic) | 35.2 ± 4.1 | 65.8 ± 5.3 |
| Notoginsenoside R1 (1%) | 55.7 ± 5.8 | 88.2 ± 6.1** |
| rhEGF (0.005%) | 58.1 ± 6.2 | 90.5 ± 5.9** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the control group.[10]
Experimental Protocols
In Vivo Model of Acute Liver Injury
The hepatoprotective effect of this compound was evaluated in a mouse model of acute liver injury induced by intraperitoneal injection of Lipopolysaccharide (LPS) and D-galactosamine (D-GalN). Male C57BL/6 mice were randomly divided into control, model, this compound-treated, and positive control (Silymarin) groups. The treatment groups received their respective compounds orally for 7 consecutive days prior to the induction of liver injury. On the final day, mice were injected with LPS (50 μg/kg) and D-GalN (400 mg/kg). Blood and liver tissues were collected 6 hours after the injection for biochemical and histological analysis.
Serum ALT and AST Measurement
Serum levels of ALT and AST were determined using commercially available assay kits. Briefly, serum samples were mixed with the respective enzyme substrates, and the change in absorbance was measured spectrophotometrically at a specific wavelength. The enzyme activity was calculated based on a standard curve.
Histological Examination of Liver Tissue
Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 μm thickness. The sections were then stained with hematoxylin and eosin (H&E) for microscopic examination of liver histopathology, including hepatocyte necrosis, inflammatory cell infiltration, and overall tissue architecture.
In Vivo Model of Vulvovaginal Candidiasis
Female ICR mice were used to establish a model of vulvovaginal candidiasis. Mice were first treated with estradiol valerate to induce a state of pseudoestrus. Subsequently, they were intravaginally inoculated with a suspension of Candida albicans. Treatment with this compound or fluconazole was initiated 24 hours post-infection and continued for 3 consecutive days. Vaginal lavage was performed to collect samples for the determination of fungal burden by plating serial dilutions on Sabouraud Dextrose Agar and counting the colony-forming units (CFU).[7]
In Vivo Model of Diabetic Wound Healing
Type 2 diabetes was induced in male Sprague-Dawley rats using a high-fat diet and a low-dose streptozotocin injection. Full-thickness excisional wounds were created on the dorsum of the diabetic rats. The wounds were topically treated with a hydrogel containing Notoginsenoside R1 (this compound), a vehicle control, or a positive control (rhEGF) daily. The wound area was measured at specific time points to calculate the wound closure rate.[10]
Signaling Pathways and Mechanisms of Action
Regulation of Succinic Acid Metabolism in Liver Injury
This compound exerts its hepatoprotective effects in part by modulating the gut microbiota and regulating succinic acid metabolism.[1][13][14][15][16] In the context of liver injury, elevated levels of succinate can act as a pro-inflammatory signal. This compound appears to restore the balance of gut microbiota, leading to a reduction in succinate production and subsequent inflammation in the liver.
Caption: this compound's Regulation of Succinic Acid-Mediated Liver Injury.
Inactivation of Notch Signaling in Wound Healing
In the context of wound healing, Notoginsenoside R1 (this compound) has been found to promote angiogenesis by inactivating the Notch signaling pathway.[17][18][19] The Notch pathway is a critical regulator of cell fate decisions, and its inhibition can lead to enhanced endothelial cell proliferation and vessel formation, which are essential processes for tissue repair.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of the hepatoprotective effect of silymarin and silybin on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Models of Vaginal Candidiasis and Their Relevance to Human Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the Effect of Probiotic and Fluconazole on Treatment and Recurrence of Vulvovaginal Candidiasis: a Triple-Blinded Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notoginsenoside R1 Facilitated Wound Healing in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notoginsenoside R1 Facilitated Wound Healing in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. Succinate as a Regulator of Hepatic Stellate Cells in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SUCCINATE IS A PARACRINE SIGNAL FOR LIVER DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Succinate as a signaling molecule in the mediation of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Notoginsenoside R1 Facilitates Cell Angiogenesis by Inactivating the Notch Signaling During Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of common and characteristic actions of Panax ginseng and Panax notoginseng in wound healing based on network pharmacology and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
